Product packaging for N'-hydroxyoctanimidamide(Cat. No.:)

N'-hydroxyoctanimidamide

Cat. No.: B15246579
M. Wt: 158.24 g/mol
InChI Key: JFADPFVOUUHJPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N'-Hydroxyoctanimidamide (CAS 114878-45-4) is an organic compound with the molecular formula C8H18N2O and a molecular weight of 158.24 g/mol . This chemical is of significant interest in mineral processing research, particularly as a chelating collector for copper oxide minerals like malachite . Studies utilizing density functional theory (DFT) have investigated its structure-activity relationship, demonstrating its effectiveness in interacting with copper surfaces at the atomic scale to facilitate recovery . Its role in flotation is critical for modifying the interfacial properties of mineral grains to achieve efficient separation from other minerals . Beyond its applications in mineral processing, compounds featuring the N-hydroxyamide fragment are widely investigated in pharmaceutical and biochemical research for their potential to inhibit metalloenzymes, such as matrix metalloproteinases (MMPs) . This compound is for research and manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18N2O B15246579 N'-hydroxyoctanimidamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

N'-hydroxyoctanimidamide

InChI

InChI=1S/C8H18N2O/c1-2-3-4-5-6-7-8(9)10-11/h11H,2-7H2,1H3,(H2,9,10)

InChI Key

JFADPFVOUUHJPK-UHFFFAOYSA-N

Isomeric SMILES

CCCCCCC/C(=N/O)/N

Canonical SMILES

CCCCCCCC(=NO)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N'-hydroxyoctanimidamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N'-hydroxyoctanimidamide, a member of the amidoxime class of compounds. Amidoximes are of significant interest in medicinal chemistry and drug development due to their diverse biological activities and their role as versatile synthetic intermediates.[1][2] This document outlines a detailed protocol for the synthesis of this compound from octanenitrile, presents its expected analytical characterization data, and discusses its potential biological relevance, including its role as a nitric oxide donor.

Synthesis of this compound

The most prevalent and efficient method for the synthesis of amidoximes is the nucleophilic addition of hydroxylamine to a nitrile precursor.[3] This reaction is typically carried out in a protic solvent, such as ethanol or methanol, and may be facilitated by the presence of a base to generate free hydroxylamine from its hydrochloride salt.

Experimental Protocol

Materials:

  • Octanenitrile

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium carbonate (Na₂CO₃) or Triethylamine (Et₃N)

  • Ethanol (absolute)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve octanenitrile (1.0 eq) in absolute ethanol.

  • Addition of Reagents: To this solution, add hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq) or triethylamine (1.5 eq). The base is added to neutralize the HCl and liberate free hydroxylamine.

  • Reaction: The reaction mixture is heated to reflux (typically around 78 °C for ethanol) and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.

  • Extraction: The resulting residue is partitioned between ethyl acetate and deionized water. The aqueous layer is extracted three times with ethyl acetate.

  • Washing: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.

  • Purification: The solvent is evaporated under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography on silica gel.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Octanenitrile Octanenitrile Reaction_Vessel Ethanol, Reflux Octanenitrile->Reaction_Vessel Hydroxylamine_HCl Hydroxylamine HCl Hydroxylamine_HCl->Reaction_Vessel Base Base (e.g., Na2CO3) Base->Reaction_Vessel Solvent_Removal Solvent Removal Reaction_Vessel->Solvent_Removal Extraction Extraction (EtOAc/H2O) Solvent_Removal->Extraction Drying Drying (MgSO4) Extraction->Drying Purification Purification Drying->Purification Product This compound Purification->Product

Synthesis workflow for this compound.

Characterization of this compound

The structure of the synthesized this compound can be confirmed using various spectroscopic techniques. The following table summarizes the expected analytical data based on the known characteristics of aliphatic amidoximes.

Analytical Technique Expected Data
¹H NMR * δ 0.8-0.9 ppm (t, 3H): Terminal methyl group (CH₃) of the heptyl chain.
  • δ 1.2-1.4 ppm (m, 8H): Methylene groups (-(CH₂)₄-) of the heptyl chain.

  • δ 1.4-1.6 ppm (m, 2H): Methylene group (-CH₂-) adjacent to the amidoxime carbon.

  • δ 2.0-2.2 ppm (t, 2H): Methylene group (-CH₂-) alpha to the C=NOH group.

  • δ 4.5-5.5 ppm (s, 2H, br): Amine protons (-NH₂).

  • δ 8.5-9.5 ppm (s, 1H, br): Hydroxyl proton (-OH). | | ¹³C NMR | * δ ~14 ppm: Terminal methyl carbon (CH₃).

  • δ ~22-32 ppm: Methylene carbons of the heptyl chain.

  • δ ~150-160 ppm: Amidoxime carbon (C=NOH). | | IR Spectroscopy (cm⁻¹) | * ~3450-3550 (m, sharp): Asymmetric N-H stretch of the primary amine.

  • ~3350-3450 (m, sharp): Symmetric N-H stretch of the primary amine.

  • ~3000-3300 (br): O-H stretch, often hydrogen-bonded.

  • ~2850-2960 (s): C-H stretching of the alkyl chain.

  • ~1640-1680 (s): C=N stretch of the amidoxime.[3]

  • ~1550-1620 (m): N-H bending.

  • ~930-970 (m): N-O stretch. | | Mass Spectrometry (ESI-MS) | * [M+H]⁺: Expected at m/z corresponding to the molecular weight of this compound plus a proton.

  • [M+Na]⁺: Expected at m/z corresponding to the molecular weight plus a sodium ion. |

Biological Activity and Signaling Pathways

Amidoximes are recognized as an important class of compounds in drug discovery, exhibiting a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2] A key aspect of their biological profile is their role as prodrugs for amidines and their ability to act as nitric oxide (NO) donors.[3][4]

Nitric Oxide Donor Pathway

This compound can potentially undergo enzymatic oxidation in vivo to release nitric oxide. This process is often mediated by cytochrome P450 enzymes.[3] The released nitric oxide can then activate soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) levels. Elevated cGMP levels can, in turn, activate protein kinase G (PKG), resulting in various physiological effects such as vasodilation.[3]

NO_Pathway cluster_compound Compound cluster_activation Bioactivation cluster_signaling Signaling Cascade Amidoxime This compound CYP450 Cytochrome P450 Amidoxime->CYP450 Oxidation NO Nitric Oxide (NO) CYP450->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation GTP GTP cGMP cGMP GTP->cGMP sGC PKG Protein Kinase G (PKG) cGMP->PKG Activation Physiological_Effects Physiological Effects (e.g., Vasodilation) PKG->Physiological_Effects

Potential nitric oxide donor signaling pathway.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The straightforward synthetic route from readily available starting materials, combined with the potential for diverse biological activities, makes this compound and the broader class of amidoximes an attractive area for further research and development in the pharmaceutical sciences. The provided protocols and expected characterization data serve as a valuable resource for scientists engaged in the exploration of novel therapeutic agents.

References

An In-depth Technical Guide on the Mechanism of Action of Hydroxamic Acid-Based Histone Deacetylase (HDAC) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Histone Deacetylase (HDAC) Inhibition

Histone deacetylase (HDAC) enzymes are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. They remove acetyl groups from the ε-amino group of lysine residues on the N-terminal tails of histones. This deacetylation leads to a more compact chromatin structure, known as heterochromatin, which is transcriptionally silenced.[1] The opposing enzymes, histone acetyltransferases (HATs), add acetyl groups, leading to a more open chromatin structure (euchromatin) that allows for gene transcription.

HDAC inhibitors are a class of chemical compounds that interfere with the action of HDAC enzymes.[1] By inhibiting HDACs, these compounds cause an accumulation of acetylated histones, leading to a more open chromatin state and the re-expression of silenced genes, including tumor suppressor genes.[1] This mechanism underlies their investigation and use as anti-cancer agents.[2][3]

Hydroxamic acid-based compounds are a prominent class of HDAC inhibitors. Their chemical structure typically includes a hydroxamic acid (-CONHOH) group, which is crucial for their mechanism of action.

Core Mechanism of Action

The primary mechanism of action of hydroxamic acid-based HDAC inhibitors involves the chelation of a zinc ion (Zn²⁺) within the catalytic pocket of the HDAC enzyme.[4] The classical HDAC enzymes (Classes I, II, and IV) are zinc-dependent metalloenzymes.[5]

The hydroxamic acid moiety acts as a potent zinc-binding group. It coordinates with the zinc ion in the active site, effectively blocking the binding of the natural substrate (acetylated lysine residues of histones and other proteins). This inhibition of the enzyme's catalytic activity prevents the removal of acetyl groups.

Signaling Pathway of HDAC Inhibition

The inhibition of HDACs by hydroxamic acid derivatives sets off a cascade of molecular events within the cell, ultimately leading to changes in gene expression and cellular processes like the cell cycle and apoptosis.

HDAC_Inhibition_Pathway General Signaling Pathway of HDAC Inhibition cluster_extracellular Extracellular cluster_cellular Cellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HDAC_Inhibitor Hydroxamic Acid-Based HDAC Inhibitor Cytoplasmic_HDACs Cytoplasmic HDACs (e.g., HDAC6) HDAC_Inhibitor->Cytoplasmic_HDACs Inhibition Nuclear_HDACs Nuclear HDACs (e.g., HDAC1, 2, 3) HDAC_Inhibitor->Nuclear_HDACs Inhibition Cell_Membrane Cell Membrane Acetylated_Tubulin Acetylated α-tubulin (Accumulation) Cytoplasmic_HDACs->Acetylated_Tubulin Deacetylation Cytoskeletal_Changes Cytoskeletal Changes Acetylated_Tubulin->Cytoskeletal_Changes Histones Histones Nuclear_HDACs->Histones Deacetylation Acetylated_Histones Acetylated Histones (Hyperacetylation) Histones->Acetylated_Histones HATs Chromatin_Remodeling Chromatin Remodeling (Euchromatin) Acetylated_Histones->Chromatin_Remodeling Gene_Expression Altered Gene Expression Chromatin_Remodeling->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest (e.g., p21 induction) Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis HDAC_Assay_Workflow Experimental Workflow for In Vitro HDAC Activity Assay Start Start Prepare_Reagents Prepare Reagents: - HDAC Enzyme - Assay Buffer - Substrate - Developer - Test Compound Start->Prepare_Reagents Plate_Setup Set up 96-well plate: - Add Assay Buffer - Add Test Compound dilutions - Add Controls Prepare_Reagents->Plate_Setup Enzyme_Addition Add HDAC Enzyme Incubate (e.g., 15 min at 37°C) Plate_Setup->Enzyme_Addition Substrate_Addition Add Fluorogenic Substrate Incubate (e.g., 30 min at 37°C) Enzyme_Addition->Substrate_Addition Reaction_Stop Stop Reaction with Developer Solution Incubate (e.g., 15 min at RT) Substrate_Addition->Reaction_Stop Fluorescence_Reading Measure Fluorescence Reaction_Stop->Fluorescence_Reading Data_Analysis Data Analysis: - Calculate % Inhibition - Plot Dose-Response Curve - Determine IC50 Fluorescence_Reading->Data_Analysis End End Data_Analysis->End

References

In-Depth Technical Guide: N'-hydroxyoctanimidamide and its Analogue N-hydroxyoctanamide - Biological Activity and Targets

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial research for "N'-hydroxyoctanimidamide" yielded limited specific public data. Consequently, this guide focuses on the closely related and well-documented analogue, N-hydroxyoctanamide (also known as Octanohydroxamic Acid or Caprylhydroxamic Acid), to provide a comprehensive overview of a relevant hydroxamic acid's biological profile.

Executive Summary

N-hydroxyoctanamide is a versatile organic compound with significant biological activities primarily centered around its function as a potent chelating agent. This property underpins its well-established role as an antimicrobial and antifungal agent, leading to its widespread use as a preservative in the cosmetics industry. Its mechanism of action involves sequestering essential metal ions, particularly iron, thereby inhibiting microbial growth. Beyond its preservative function, N-hydroxyoctanamide has been investigated for its role as an enzyme inhibitor, targeting urease and potentially tyrosinase. This technical guide provides a detailed exploration of the biological activities of N-hydroxyoctanamide, its molecular targets, available quantitative data, and the experimental protocols used to elucidate these properties.

Biological Activity of N-hydroxyoctanamide

The primary biological activities of N-hydroxyoctanamide stem from its hydroxamic acid functional group, which confers strong metal-chelating properties.

Antimicrobial and Antifungal Activity

N-hydroxyoctanamide is a broad-spectrum antimicrobial agent effective against a range of bacteria and fungi. Its primary mechanism of action is the chelation of essential metal ions, particularly iron (Fe²⁺ and Fe³⁺), which are vital for microbial proliferation and enzymatic processes. By binding these ions, N-hydroxyoctanamide deprives microorganisms of critical nutrients, leading to growth inhibition.

This compound is particularly effective at a neutral pH, a characteristic that makes it a valuable preservative in cosmetic and personal care formulations where harsh pH conditions are undesirable.

Enzyme Inhibition

Hydroxamic acids are a well-known class of enzyme inhibitors, and N-hydroxyoctanamide is no exception.

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. This activity is implicated in the pathogenicity of some bacteria, such as Helicobacter pylori. Hydroxamic acids, including N-hydroxyoctanamide, are known to inhibit urease. The mechanism is believed to involve the chelation of the nickel ions in the enzyme's active site.

There is evidence to suggest that N-hydroxyoctanamide may act as a tyrosinase inhibitor. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for agents aimed at reducing hyperpigmentation. The inhibitory action is likely due to the chelation of copper ions in the tyrosinase active site.

Molecular Targets

The primary molecular targets of N-hydroxyoctanamide are metalloenzymes and other biological systems that rely on metal ions for their function.

  • Metal Ions: The core targets are divalent and trivalent metal ions, most notably Fe³⁺, Fe²⁺, Ni²⁺, and Cu²⁺.

  • Metalloenzymes:

    • Urease: A nickel-dependent enzyme.

    • Tyrosinase: A copper-dependent enzyme.

    • Other Metalloenzymes: The chelation properties of N-hydroxyoctanamide suggest potential interactions with other metalloenzymes, such as matrix metalloproteinases (MMPs) and peroxidases.

Quantitative Data

While the qualitative biological activities of N-hydroxyoctanamide are well-described, specific quantitative data such as IC₅₀ and Minimum Inhibitory Concentration (MIC) values are not extensively reported in publicly accessible literature. The cosmetic industry typically uses N-hydroxyoctanamide in concentrations ranging from 0.1% to 0.3% for preservative effects.

Table 1: Summary of Biological Activity and Quantitative Data for N-hydroxyoctanamide

Biological ActivityTargetMechanism of ActionQuantitative Data (IC₅₀/MIC)
Antimicrobial/Antifungal Metal Ions (Fe³⁺, Fe²⁺)Chelation of essential metal ionsNot extensively reported in literature.
Urease Inhibition Urease (Nickel-dependent)Chelation of Ni²⁺ in the active siteSpecific IC₅₀ values for N-hydroxyoctanamide are not readily available in the cited literature. However, hydroxamic acids as a class are known urease inhibitors.
Tyrosinase Inhibition Tyrosinase (Copper-dependent)Chelation of Cu²⁺ in the active siteSpecific IC₅₀ values for N-hydroxyoctanamide are not readily available in the cited literature.

Experimental Protocols

The following sections detail the general methodologies used to assess the biological activities of N-hydroxyoctanamide.

Synthesis of N-hydroxyoctanamide

A common method for the synthesis of N-hydroxyoctanamide involves the reaction of an octanoic acid derivative with hydroxylamine.

Protocol: Synthesis via Transamidation

  • Reactants: Methyl caprylate or ethyl caprylate and hydroxylamine hydrochloride.

  • Solvent: Methanol or ethanol.

  • Procedure: a. Dissolve hydroxylamine hydrochloride in the alcohol solvent. b. Add the caprylate ester to the solution. c. The reaction is typically carried out under reflux conditions. d. The resulting N-hydroxyoctanamide is then isolated and purified, often by recrystallization from a suitable solvent like ethyl acetate, to achieve a purity of >99%.

Antimicrobial Susceptibility Testing

The antimicrobial efficacy of N-hydroxyoctanamide is determined by measuring its Minimum Inhibitory Concentration (MIC) against various microorganisms. Broth microdilution is a standard method.

Protocol: Broth Microdilution MIC Assay

  • Materials: 96-well microtiter plates, sterile growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi), microbial suspension standardized to a specific concentration (e.g., 0.5 McFarland standard), N-hydroxyoctanamide stock solution.

  • Procedure: a. Prepare serial two-fold dilutions of N-hydroxyoctanamide in the growth medium across the wells of the microtiter plate. b. Inoculate each well with the standardized microbial suspension. c. Include positive control wells (microbes in medium without the compound) and negative control wells (medium only). d. Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria). e. The MIC is determined as the lowest concentration of N-hydroxyoctanamide that visibly inhibits microbial growth.

Urease Inhibition Assay

The inhibitory effect of N-hydroxyoctanamide on urease activity can be quantified using a spectrophotometric assay that measures the production of ammonia.

Protocol: Urease Inhibition Assay (Berthelot Method)

  • Reagents: Urease enzyme (e.g., from Jack Bean), urea solution, phosphate buffer (pH 7.4), phenol-nitroprusside reagent, alkaline hypochlorite solution, N-hydroxyoctanamide solution.

  • Procedure: a. Pre-incubate the urease enzyme with various concentrations of N-hydroxyoctanamide in phosphate buffer. b. Initiate the enzymatic reaction by adding the urea solution. c. After a specific incubation period, stop the reaction. d. Add the phenol-nitroprusside and alkaline hypochlorite reagents. The ammonia produced will react to form a colored indophenol complex. e. Measure the absorbance of the solution at a specific wavelength (e.g., 630 nm). f. The percentage of inhibition is calculated by comparing the absorbance of the samples with and without the inhibitor. g. The IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Tyrosinase Inhibition Assay

The potential of N-hydroxyoctanamide to inhibit tyrosinase can be assessed by monitoring the formation of dopachrome from a substrate like L-DOPA.

Protocol: Tyrosinase Inhibition Assay

  • Reagents: Mushroom tyrosinase, L-DOPA solution, phosphate buffer (pH 6.8), N-hydroxyoctanamide solution.

  • Procedure: a. In a 96-well plate, mix the tyrosinase enzyme with different concentrations of N-hydroxyoctanamide in phosphate buffer. b. Initiate the reaction by adding the L-DOPA solution. c. Monitor the formation of dopachrome by measuring the increase in absorbance at a specific wavelength (e.g., 475 nm) over time. d. The rate of reaction is calculated from the linear portion of the absorbance versus time curve. e. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. f. The IC₅₀ value is calculated from the dose-response curve.

Visualizations

Signaling Pathways and Experimental Workflows

Mechanism_of_Antimicrobial_Action cluster_0 N-hydroxyoctanamide cluster_1 Microorganism N_hydroxyoctanamide N-hydroxyoctanamide Metal_Ions Essential Metal Ions (e.g., Fe³⁺, Fe²⁺) N_hydroxyoctanamide->Metal_Ions Chelation Microbial_Growth Microbial Growth N_hydroxyoctanamide->Microbial_Growth Inhibition Metalloenzymes Metalloenzymes Metal_Ions->Metalloenzymes Required for function Metalloenzymes->Microbial_Growth Essential for

Caption: Mechanism of antimicrobial action of N-hydroxyoctanamide via metal ion chelation.

Urease_Inhibition_Workflow start Start pre_incubation Pre-incubate Urease with N-hydroxyoctanamide start->pre_incubation add_urea Add Urea to Initiate Reaction pre_incubation->add_urea incubation Incubate add_urea->incubation stop_reaction Stop Reaction incubation->stop_reaction add_reagents Add Phenol-Nitroprusside & Alkaline Hypochlorite stop_reaction->add_reagents measure_absorbance Measure Absorbance (630 nm) add_reagents->measure_absorbance calculate_inhibition Calculate % Inhibition and IC₅₀ measure_absorbance->calculate_inhibition end End calculate_inhibition->end

Caption: Experimental workflow for the urease inhibition assay.

Conclusion

N-hydroxyoctanamide exhibits significant biological activity, primarily as an antimicrobial and antifungal agent, driven by its potent metal-chelating properties. This characteristic has led to its successful application as a preservative in the cosmetics industry. Furthermore, its ability to inhibit metalloenzymes like urease and potentially tyrosinase opens avenues for further research into its therapeutic applications. While qualitative data on its activities are abundant, there is a need for more comprehensive quantitative studies to establish specific IC₅₀ and MIC values against a wider range of targets and microorganisms. The experimental protocols outlined in this guide provide a framework for conducting such investigations, which will be crucial for fully elucidating the biological and pharmacological potential of N-hydroxyoctanamide and related hydroxamic acid derivatives.

N'-Hydroxyoctanimidamide: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N'-hydroxyoctanimidamide is a small molecule belonging to the class of N-hydroxyimidamides, also known as amidoximes. While specific research on this compound is not extensively available in public literature, this technical guide extrapolates its discovery, synthesis, and potential biological significance based on the well-established chemistry and pharmacology of the broader amidoxime class of compounds. Amidoximes are recognized as valuable prodrugs for amidines, a class of compounds with significant therapeutic potential but often limited by poor oral bioavailability. This document provides a detailed examination of a plausible synthetic route for this compound, its likely mechanism of action as a prodrug, and potential signaling pathways it may influence. All quantitative data for related compounds are summarized for comparative analysis, and key experimental protocols are detailed.

Introduction and Discovery

The discovery of this compound as a specific entity is not documented in readily accessible scientific literature. However, the history of its parent class, the N'-hydroxyimidamides (amidoximes), dates back to the 19th century. The initial interest in these compounds was primarily from a chemical synthesis perspective. It was the recognition of amidines as potent pharmacophores in the 20th century that brought significant attention to amidoximes as a strategic approach to overcome the pharmacokinetic limitations of amidine-containing drugs.

Amidines are characterized by a carbon atom double-bonded to one nitrogen and single-bonded to another. Their strong basicity leads to them being protonated at physiological pH, resulting in high hydrophilicity and consequently, poor absorption from the gastrointestinal tract. The "amidoxime prodrug strategy" involves the N-hydroxylation of the amidine functional group. This modification reduces the basicity of the molecule, rendering it more lipophilic and improving its potential for oral absorption.[1][2][3][4] Once absorbed, the amidoxime is enzymatically reduced in vivo back to the active amidine form.[1][3]

Synthesis of this compound

A plausible and commonly employed method for the synthesis of this compound involves the reaction of octanenitrile with hydroxylamine. This straightforward nucleophilic addition reaction is a well-established route to a variety of N'-hydroxyimidamides.[5][6]

Experimental Protocol: Synthesis from Octanenitrile

Materials:

  • Octanenitrile

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Potassium tert-butoxide (KOtBu) or other suitable base (e.g., triethylamine)

  • Dimethyl sulfoxide (DMSO) or other suitable polar aprotic solvent

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of hydroxylamine hydrochloride (1.2 equivalents) in DMSO, add potassium tert-butoxide (1.2 equivalents) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture for 30 minutes.

  • Add octanenitrile (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the final product using techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its structure and purity.[6]

Diagram of the Proposed Synthesis Workflow:

Synthesis_Workflow cluster_reactants Reactants cluster_workup Workup & Purification Octanenitrile Octanenitrile Reaction Reaction in DMSO (60-80 °C) Octanenitrile->Reaction Hydroxylamine Hydroxylamine (from NH₂OH·HCl + Base) Hydroxylamine->Reaction Quenching Aqueous Quenching Reaction->Quenching Extraction Ethyl Acetate Extraction Quenching->Extraction Drying Drying (MgSO₄) Extraction->Drying Purification Column Chromatography Drying->Purification Product This compound Purification->Product

Caption: Proposed workflow for the synthesis of this compound.

Mechanism of Action and Signaling Pathways

This compound, as an amidoxime, is anticipated to function as a prodrug for the corresponding octanimidamide. The primary mechanism of action involves the in vivo reduction of the N-hydroxy group to yield the active amidine.

Bioactivation Pathway

The bioactivation of amidoximes is catalyzed by a mitochondrial enzyme system.[4] This system involves the mitochondrial amidoxime reducing component (mARC), cytochrome b5, and NADH cytochrome b5 reductase.[4]

Diagram of the Bioactivation Pathway:

Bioactivation_Pathway Prodrug This compound (Absorbed Prodrug) EnzymeSystem mARC Enzyme System (Mitochondria) Prodrug->EnzymeSystem Reduction ActiveDrug Octanimidamide (Active Drug) EnzymeSystem->ActiveDrug Cofactors Cytochrome b5 NADH Cytochrome b5 Reductase Cofactors->EnzymeSystem

Caption: Bioactivation of this compound to octanimidamide.

Potential Pharmacological Targets

The pharmacological activity of this compound would be determined by the targets of its active form, octanimidamide. Amidines are known to interact with a variety of biological targets, often acting as mimetics of arginine or other cationic species. Potential targets could include:

  • Serine Proteases: Many serine proteases have a catalytic site that recognizes and binds to positively charged substrates. Amidines can act as inhibitors of these enzymes.[4]

  • Nitric Oxide Synthase (NOS): As arginine mimetics, amidines can potentially inhibit NOS enzymes.

  • Receptors and Ion Channels: The cationic nature of amidines allows them to interact with various receptors and ion channels.

The specific targets of octanimidamide would depend on the overall structure of the molecule, including the eight-carbon alkyl chain, which would influence its lipophilicity and binding characteristics.

Quantitative Data for Related Compounds

While no specific quantitative data for this compound is publicly available, the following tables summarize the biological activities of other amidoxime derivatives to provide a comparative context.

Table 1: Antiproliferative Activity of Amidine and Amidoxime Derivatives against Cancer Cell Lines

CompoundCell LineIC₅₀ (µM)Reference
Aromatic Diamidine 5HeLa< 1[5]
Aromatic Diamidine 5HepG2< 1[5]
Aromatic Diamidine 5SW620< 1[5]
Coumarine Amidine 11HeLa1.2-5.3[5]
Coumarine Amidine 11HepG21.2-5.3[5]
Coumarine Amidine 11SW6201.2-5.3[5]
Aryl Amidoxime 12SW620> 10[5]
Indole Monoamidoxime 14HeLa> 10[5]
Indole Diamidoxime 17HeLa> 10[5]

Data extracted from a study on 1,2,3-triazolyl-appended heterocycles.[5]

Table 2: Antimicrobial Activity of Benzimidazole Carboxamide Derivatives

CompoundBacterial StrainMIC (µM)Reference
Compound 8E. faecalis8[7]

Data from a study on N-substituted benzimidazole carboxamides.[7]

Conclusion and Future Directions

This compound represents a molecule of potential interest within the field of drug development, primarily due to its classification as an amidoxime. The established role of amidoximes as effective prodrugs for amidines suggests that this compound could serve as a more orally bioavailable precursor to the active octanimidamide. While direct experimental data on this specific compound is lacking, the well-documented synthesis and bioactivation pathways of the amidoxime class provide a solid foundation for its future investigation.

Future research should focus on the definitive synthesis and characterization of this compound. Subsequently, in vitro and in vivo studies are warranted to determine its pharmacokinetic profile, confirm its bioactivation to octanimidamide, and elucidate the pharmacological activity and potential therapeutic targets of its active form. Such studies will be crucial in determining the potential of this compound as a therapeutic agent.

References

An In-depth Technical Guide to N-Hydroxyoctanamide and the Synthesis of N'-Hydroxyimidamides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive review of N-hydroxyoctanamide, a hydroxamic acid with significant applications in the cosmetic and pharmaceutical industries. Due to the limited available literature on the closely related N'-hydroxyoctanimidamide, this document focuses on its well-documented constitutional isomer, N-hydroxyoctanamide, also known as caprylhydroxamic acid. The guide details its synthesis, chemical and physical properties, biological activities, and mechanism of action. Furthermore, to address the initial query, a detailed section on the synthesis of N'-hydroxyimidamides is included, providing a foundational methodology for this class of compounds. All quantitative data is presented in structured tables, and key experimental protocols are described in detail. Visual diagrams generated using Graphviz are provided to illustrate chemical syntheses and biological pathways.

Introduction: The Landscape of N-Hydroxy Amides and Imidamides

N-hydroxy amides (hydroxamic acids) and N'-hydroxyimidamides are classes of organic compounds characterized by the presence of a hydroxylamine moiety integrated into an amide or imidamide functional group, respectively. These functionalities confer unique chemical properties, most notably a strong ability to chelate metal ions. This characteristic is central to their biological activities, which span antimicrobial, antifungal, and enzyme-inhibiting properties.

While this compound is not a widely reported compound in scientific literature, its isomer, N-hydroxyoctanamide (caprylhydroxamic acid), has garnered significant attention. It is utilized primarily as a preservative in cosmetic formulations, offering a favorable alternative to traditional preservatives.[1][2] Its efficacy at neutral pH and broad-spectrum antimicrobial activity make it a versatile ingredient.[1][3]

This guide will first delve into the specifics of N-hydroxyoctanamide and then provide a detailed protocol for the synthesis of N'-hydroxyimidamides, offering a practical resource for researchers interested in this compound class.

N-Hydroxyoctanamide (Caprylhydroxamic Acid)

N-hydroxyoctanamide (CAS 7377-03-9) is an eight-carbon hydroxamic acid.[4] Its structure combines a lipophilic octanoyl group with a hydrophilic hydroxamic acid functional group, lending it properties suitable for various formulations.

Chemical and Physical Properties

Below is a summary of the key chemical and physical properties of N-hydroxyoctanamide.

PropertyValueReference(s)
IUPAC Name N-hydroxyoctanamide[4]
Synonyms Caprylhydroxamic acid, Octanohydroxamic acid, Taselin[4]
CAS Number 7377-03-9[4]
Molecular Formula C₈H₁₇NO₂[4]
Molecular Weight 159.23 g/mol [4]
Appearance White to tan crystalline solid[1]
pKa ~9.0 (estimated, characteristic of hydroxamic acids)[3]
Solubility Soluble in water, alcohol, and glycols[5]
Synthesis of N-Hydroxyoctanamide

The synthesis of N-hydroxyoctanamide is typically achieved through the reaction of an octanoic acid derivative with hydroxylamine. A common laboratory and industrial method involves the transamidation of a caprylic ester (e.g., methyl or ethyl caprylate) with hydroxylamine hydrochloride in the presence of a base.[6]

The overall workflow for the synthesis of N-hydroxyoctanamide from ethyl caprylate is depicted below.

G cluster_reactants Reactants cluster_process Process cluster_product Product Ethyl caprylate Ethyl caprylate Reaction in Solvent\n(e.g., Ethanol) Reaction in Solvent (e.g., Ethanol) Ethyl caprylate->Reaction in Solvent\n(e.g., Ethanol) Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->Reaction in Solvent\n(e.g., Ethanol) Base (e.g., KOH) Base (e.g., KOH) Base (e.g., KOH)->Reaction in Solvent\n(e.g., Ethanol) Acidification\n(e.g., HCl) Acidification (e.g., HCl) Reaction in Solvent\n(e.g., Ethanol)->Acidification\n(e.g., HCl) Reaction Completion Purification\n(Recrystallization) Purification (Recrystallization) Acidification\n(e.g., HCl)->Purification\n(Recrystallization) Precipitation N-Hydroxyoctanamide N-Hydroxyoctanamide Purification\n(Recrystallization)->N-Hydroxyoctanamide Isolation

Synthesis Workflow for N-Hydroxyoctanamide

The following protocol is a representative method for the synthesis of N-hydroxyoctanamide.

Materials:

  • Ethyl caprylate

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Concentrated hydrochloric acid (HCl)

  • Benzene (for recrystallization)

  • Standard laboratory glassware and equipment

Procedure:

  • In a suitable reaction vessel, dissolve hydroxylamine hydrochloride in a mixture of water and ethanol.

  • Add ethyl caprylate to the solution and stir at room temperature. The mixture will likely form two phases.

  • Cool the reaction mixture in an ice bath to between 5-10°C.

  • Slowly add a solution of potassium hydroxide while maintaining the low temperature.

  • After the addition of the base, heat the reaction mixture to 50-55°C and maintain for approximately 3 hours. Monitor the reaction for the disappearance of the starting ethyl caprylate using a suitable technique such as gas chromatography (GC).

  • Once the reaction is complete, cool the mixture to 5-10°C.

  • Slowly add concentrated hydrochloric acid to adjust the pH to approximately 6.4-6.7. A white solid should precipitate.

  • Collect the solid product by filtration.

  • Wash the crude product with water and dry it.

  • Purify the crude N-hydroxyoctanamide by recrystallization from a suitable solvent like benzene to yield a white, flocculent solid.

Biological Activity and Mechanism of Action

The primary biological activity of N-hydroxyoctanamide is its broad-spectrum antimicrobial efficacy, which includes activity against bacteria, yeasts, and molds.[2][7] This makes it an effective preservative in cosmetic and personal care products.[6]

The antimicrobial mechanism of N-hydroxyoctanamide is primarily attributed to its function as a chelating agent. Iron is an essential micronutrient for the growth and proliferation of most microorganisms. The hydroxamic acid moiety of N-hydroxyoctanamide is a bidentate ligand that can form stable complexes with ferric ions (Fe³⁺). By sequestering available iron in the environment, N-hydroxyoctanamide deprives microorganisms of this vital element, thereby inhibiting their growth.[5] This mechanism is particularly effective at a neutral pH.[1]

G N-Hydroxyoctanamide N-Hydroxyoctanamide Chelation Chelation N-Hydroxyoctanamide->Chelation Fe3_ion Fe³⁺ Ion (Essential for Microbial Growth) Fe3_ion->Chelation Stable_Complex Stable N-Hydroxyoctanamide-Fe³⁺ Complex Chelation->Stable_Complex Binding Microbial_Growth_Inhibition Inhibition of Microbial Growth Stable_Complex->Microbial_Growth_Inhibition Deprives Microorganisms of Iron

Mechanism of Antimicrobial Action of N-Hydroxyoctanamide

N-hydroxyoctanamide has demonstrated efficacy against a range of microorganisms. The following table summarizes available quantitative data on its minimum inhibitory concentration (MIC).

MicroorganismTypeMIC (µg/mL)Reference(s)
Trichophyton interdigitaleFungus32[8]
Microsporum gypseumFungus32[8]
Saccharomyces sakeYeast100[8]
Candida albicansYeast320[8]
Aspergillus oryzaeFungus320[8]
Aspergillus brasiliensisFungusEffective at 1.0 wt% in formulation[3]
Pseudomonas aeruginosaBacteriaEffective at 1.0 wt% in formulation[3]

It is important to note that N-hydroxyoctanamide is often used in combination with other compounds, such as caprylyl glycol and propanediol, to enhance its preservative activity.[9] In cosmetic formulations, it is typically used at concentrations between 0.05% and 0.3%.[5][8]

Synthesis of N'-Hydroxyimidamides

While "this compound" is not well-documented, the synthesis of the N'-hydroxyimidamide functional group is achievable. The following section provides a general, three-step protocol for the synthesis of N'-hydroxy-N-alkylpyridinecarboximidamides, which can be adapted for other N'-hydroxyimidamides. This method starts from a nitrile, proceeds through an N'-hydroxypyridinecarboximidamide intermediate, and then a pyridinehydroximoyl chloride, to finally yield the desired product.

General Synthesis Pathway

The three-step synthesis of N'-hydroxy-N-alkylpyridinecarboximidamides is outlined below.

G Nitrile Nitrile Step1 Step 1: Formation of N'-Hydroxypyridinecarboximidamide Nitrile->Step1 Hydroxylamine Hydroxylamine Hydroxylamine->Step1 Intermediate1 N'-Hydroxypyridinecarboximidamide Step1->Intermediate1 Step2 Step 2: Formation of Pyridinehydroximoyl Chloride Intermediate1->Step2 HCl_NaNO2 HCl, NaNO₂ HCl_NaNO2->Step2 Intermediate2 Pyridinehydroximoyl Chloride Step2->Intermediate2 Step3 Step 3: Formation of N'-Hydroxy-N-alkylpyridinecarboximidamide Intermediate2->Step3 Amine Primary or Secondary Amine Amine->Step3 Product N'-Hydroxy-N-alkylpyridinecarboximidamide Step3->Product

General Pathway for N'-Hydroxyimidamide Synthesis
Detailed Experimental Protocols

The following protocols are based on the synthesis of N'-hydroxy-N-alkylpyridinecarboximidamides and can be adapted for an octyl chain.

Materials:

  • Pyridinecarbonitrile (or other suitable nitrile)

  • Hydroxylamine hydrochloride

  • Sodium bicarbonate

  • Ethanol-water mixture (4:1, v/v)

Procedure:

  • Prepare a solution of hydroxylamine hydrochloride and sodium bicarbonate in an ethanol-water mixture.

  • Warm the solution to 50°C for approximately 2 hours.

  • Slowly add the pyridinecarbonitrile to the reaction mixture.

  • Heat the mixture under reflux with stirring for 3 hours.

  • After the reaction is complete, filter the mixture and concentrate the filtrate using a rotary evaporator.

  • Allow the concentrated solution to crystallize to obtain the N'-hydroxypyridinecarboximidamide product.

Materials:

  • N'-Hydroxypyridinecarboximidamide (from Step 1)

  • 10% Hydrochloric acid solution

  • Sodium nitrite (NaNO₂)

  • Water

Procedure:

  • Dissolve the N'-hydroxypyridinecarboximidamide in a 10% solution of hydrochloric acid.

  • Cool the mixture in a salt-ice bath to 0°C.

  • Slowly add a solution of sodium nitrite in water to the cooled mixture.

  • Stir the reaction at 0°C for 1.5 hours.

  • Allow the mixture to warm to room temperature and neutralize to a pH of approximately 3.

  • Filter the solution to remove any impurities.

  • Collect the precipitated pyridinehydroximoyl chloride by filtration, wash with water, and dry under vacuum.

Materials:

  • Pyridinehydroximoyl chloride (from Step 2)

  • Primary or secondary amine (e.g., octylamine)

  • Triethylamine (as a catalyst)

  • Suitable solvent

Procedure:

  • Dissolve the pyridinehydroximoyl chloride in a suitable solvent.

  • Add the desired amine (e.g., octylamine) and triethylamine to the solution.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or other appropriate method).

  • Isolate the final N'-hydroxy-N-alkylpyridinecarboximidamide product through standard workup and purification procedures (e.g., extraction, chromatography).

Conclusion

This technical guide has provided a detailed overview of N-hydroxyoctanamide, a compound with significant utility as a preservative in various industries. Its synthesis, chemical properties, and biological activity, rooted in its ability to chelate iron, have been thoroughly reviewed. While direct information on this compound is scarce, a comprehensive, adaptable protocol for the synthesis of the N'-hydroxyimidamide functional group has been presented to facilitate further research into this class of compounds. The data and methodologies compiled herein are intended to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis.

References

N'-hydroxyoctanimidamide: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. N'-hydroxyoctanimidamide is a research chemical with limited publicly available safety and toxicity data. Therefore, it must be handled with the utmost caution, treating it as a substance of unknown toxicity. The information provided herein is based on general principles of chemical safety and data available for structurally related compounds, and it should not be considered a substitute for a comprehensive risk assessment conducted by qualified professionals.

Introduction

This compound, an amidoxime derivative, is a compound of interest in research and development. Due to the limited availability of specific safety data, this guide provides a conservative approach to its handling, storage, and disposal, drawing parallels from the known safety profile of the structurally similar compound, N-hydroxyoctanamide (a hydroxamic acid). While these compounds share functional similarities, their toxicological properties may differ significantly.

Hazard Identification and Classification

The specific hazards of this compound have not been formally classified. However, based on the data for N-hydroxyoctanamide, it is prudent to assume the following potential hazards.

Precautionary Classification:

  • Acute Toxicity: Assumed to be harmful if swallowed, inhaled, or in contact with skin.

  • Skin Corrosion/Irritation: May cause skin irritation.

  • Serious Eye Damage/Eye Irritation: May cause serious eye irritation.

  • Respiratory or Skin Sensitization: Potential for sensitization is unknown.

  • Germ Cell Mutagenicity: Unknown.

  • Carcinogenicity: Unknown.

  • Reproductive Toxicity: Unknown.

A Safety Data Sheet (SDS) for the related compound N-hydroxyoctanamide states that it does not meet the criteria for classification according to Regulation (EC) No 1272/2008.[1] However, in the absence of specific data for this compound, a more cautious approach is warranted.

Physical and Chemical Properties

No specific experimental data for the physical and chemical properties of this compound were found. The following table summarizes data for the related compound N-hydroxyoctanamide.

PropertyValue for N-hydroxyoctanamide
CAS Number 7377-03-9[1][2]
Molecular Formula C8H17NO2[1][2]
Molecular Weight 159.23 g/mol [2]
Appearance White solid[1]
Melting Point 78.75 °C[3]
log P (octanol-water) 1.66[1]

Handling and Storage

All handling of this compound should be performed by trained personnel in a controlled laboratory setting.

4.1. Engineering Controls

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure that eyewash stations and safety showers are readily accessible.[4]

4.2. Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[1]

  • Skin Protection:

    • Wear chemical-resistant gloves (e.g., nitrile).

    • A lab coat or other protective clothing should be worn.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[1]

4.3. Hygiene Practices

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1]

  • Remove contaminated clothing and PPE before entering eating areas.[1]

4.4. Storage

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.[1]

Experimental Protocols

Detailed experimental protocols involving this compound should be developed as part of a formal risk assessment process. The following are general procedural guidelines.

5.1. Weighing and Aliquoting

  • Perform all weighing and aliquoting of solid this compound in a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.

  • Use appropriate tools (e.g., spatulas) to handle the solid.

  • Prepare solutions in the fume hood.

5.2. Solution Preparation

  • Consult literature for appropriate solvents. For related compounds, solubility has been noted in organic solvents like ethanol, DMSO, and DMF.

  • Add the solid to the solvent slowly while stirring.

  • Ensure the container is properly labeled with the chemical name, concentration, date, and hazard information.

Accidental Release and First Aid Measures

6.1. Accidental Release

  • Evacuate the area.

  • Wear appropriate PPE.

  • For small spills of solid material, carefully sweep up and place in a sealed container for disposal. Avoid generating dust.

  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.

6.2. First Aid

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Diagrams

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk_Assessment Conduct Risk Assessment PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Risk_Assessment->PPE Fume_Hood Work in Chemical Fume Hood PPE->Fume_Hood Weighing Weigh Solid Compound Fume_Hood->Weighing Dissolution Prepare Solution Weighing->Dissolution Experiment Perform Experiment Dissolution->Experiment Decontamination Decontaminate Glassware and Surfaces Experiment->Decontamination Waste_Disposal Dispose of Waste (Solid & Liquid) Decontamination->Waste_Disposal Remove_PPE Remove PPE Waste_Disposal->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands

Caption: General laboratory workflow for handling this compound.

emergency_response cluster_response Immediate Actions cluster_cleanup Cleanup Spill Accidental Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Supervisor / Safety Officer Evacuate->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain Spill with Absorbent Material PPE->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Disposal Dispose of Waste according to Institutional Protocols Decontaminate->Disposal

Caption: Emergency response procedure for an accidental spill.

Stability and Reactivity

  • Reactivity: The reactivity of this compound is not fully characterized.

  • Chemical Stability: Assumed to be stable under normal laboratory conditions. The related compound N-hydroxyoctanamide is stable under normal ambient and anticipated storage and handling conditions.[1]

  • Conditions to Avoid: Avoid generation of dust.

  • Incompatible Materials: Strong oxidizing agents.[1]

  • Hazardous Decomposition Products: Under fire conditions, may produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1]

Toxicological and Ecological Information

There is no specific toxicological or ecological data available for this compound. The related compound, N-hydroxyoctanamide, is not classified as acutely toxic, a skin/eye irritant, a sensitizer, mutagenic, carcinogenic, or a reproductive toxicant according to its SDS.[1] It is also described as readily biodegradable.[1] However, this information should not be directly extrapolated to this compound without further testing.

Disposal Considerations

All waste containing this compound should be treated as hazardous chemical waste.

  • Dispose of in accordance with local, state, and federal regulations.

  • Do not dispose of down the drain or into the environment.

Conclusion

The handling of this compound requires a conservative approach due to the lack of specific safety data. Researchers must operate under the assumption of unknown toxicity and adhere to stringent safety protocols, including the use of appropriate engineering controls and personal protective equipment. All procedures should be meticulously planned and documented as part of a comprehensive risk assessment.

References

N'-hydroxyoctanimidamide: A Technical Guide to Solubility and Potential Biological Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of N'-hydroxyoctanimidamide, a molecule of interest in pharmaceutical research. Due to the limited availability of direct experimental data for this specific compound, this document outlines established methodologies for determining solubility in dimethyl sulfoxide (DMSO) and other relevant solvents. Furthermore, it explores a potential mechanism of action by examining its relationship with the histone deacetylase (HDAC) inhibitor signaling pathway, a common target for structurally related compounds. This guide is intended to serve as a foundational resource for researchers initiating studies with this compound, providing both theoretical frameworks and practical experimental protocols.

Introduction to this compound

This compound belongs to the class of N-hydroxyamidines. Its chemical structure consists of an eight-carbon alkyl chain (octyl group) attached to an imidamide functional group, where one of the nitrogen atoms is hydroxylated. While specific data on this compound is scarce in publicly available literature, its structural relative, N-hydroxyoctanamide (a hydroxamic acid with CAS number 7377-03-9), has been documented.[1][2][3] The presence of the N-hydroxyamidine moiety suggests potential for this compound to act as a metal-chelating agent and hydrogen bond donor/acceptor, properties that are critical for biological activity, including enzyme inhibition.

Solubility of this compound

Predicted Solubility Profile

Based on its structure—a moderately long alkyl chain combined with a polar N-hydroxyamidine head group—this compound is expected to exhibit moderate to good solubility in polar aprotic solvents like DMSO and dimethylformamide (DMF). Its solubility in polar protic solvents such as ethanol and methanol is predicted to be lower, and it is expected to have low solubility in nonpolar solvents like hexane and in aqueous buffers.

Quantitative Solubility Data

The following table has been structured to present quantitative solubility data. Researchers are encouraged to populate this table with their own experimental findings.

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method
DMSO25Data not availableData not availableThermodynamic
Ethanol25Data not availableData not availableThermodynamic
Methanol25Data not availableData not availableThermodynamic
Water25Data not availableData not availableThermodynamic
PBS (pH 7.4)25Data not availableData not availableKinetic

Experimental Protocols for Solubility Determination

Accurate determination of solubility can be achieved through two primary methods: kinetic and thermodynamic solubility assays.

Kinetic Solubility Assay

Kinetic solubility is often measured in early drug discovery to quickly assess a compound's dissolution properties from a DMSO stock solution into an aqueous buffer.[4][5][6][7][8] This method is high-throughput and provides an indication of how a compound will behave when rapidly diluted, for instance, in a biological assay.

Principle: A concentrated stock solution of the test compound in DMSO is serially diluted into an aqueous buffer (e.g., phosphate-buffered saline, PBS). The formation of a precipitate is monitored over a short period, typically by turbidimetry (light scattering) or nephelometry.[4][6]

Detailed Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well microplate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).

  • Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution to a corresponding well of a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This results in a final DMSO concentration of 1%.

  • Incubation: Shake the plate at room temperature for a defined period, typically 1 to 2 hours.[5]

  • Detection: Measure the turbidity of each well using a plate reader at a wavelength of 620 nm. The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to a DMSO-only control.

Thermodynamic Solubility Assay

Thermodynamic, or equilibrium, solubility measures the concentration of a compound in a saturated solution at equilibrium and is considered the "true solubility".[9][10] This method is more time and resource-intensive but provides a more accurate measure for formulation and development purposes.[11][12]

Principle: An excess of the solid compound is equilibrated with a solvent over an extended period until the concentration of the dissolved compound reaches a constant value.

Detailed Protocol:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent (e.g., DMSO, ethanol, water).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid: After equilibration, separate the undissolved solid from the solution by centrifugation or filtration through a 0.45 µm filter.

  • Quantification: Determine the concentration of this compound in the clear supernatant. This can be done using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calibration: Prepare a standard curve of known concentrations of this compound in the same solvent to accurately quantify the solubility.

Potential Biological Activity: Histone Deacetylase (HDAC) Inhibition

Many molecules containing a hydroxamic acid or related N-hydroxyamide moiety are known to be inhibitors of histone deacetylases (HDACs).[13] HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues of histones, leading to a more condensed chromatin structure and transcriptional repression.[13][14] HDAC inhibitors can induce hyperacetylation of histones, resulting in a more relaxed chromatin state and the re-expression of tumor suppressor genes, making them a target for cancer therapy.[15][16][17]

Given the structural similarity of the N-hydroxyamidine group to the zinc-binding group of known HDAC inhibitors, it is plausible that this compound could exhibit inhibitory activity against HDACs.

Visualizations

Experimental Workflow for Solubility Determination

G cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility k_start Prepare 10 mM Stock in DMSO k_dilute Serial Dilution in DMSO k_start->k_dilute k_add_buffer Add to PBS (pH 7.4) k_dilute->k_add_buffer k_incubate Incubate 1-2h at 25°C k_add_buffer->k_incubate k_measure Measure Turbidity (620 nm) k_incubate->k_measure k_result Kinetic Solubility Value k_measure->k_result t_start Add Excess Solid to Solvent t_equilibrate Equilibrate 24-48h at 25°C t_start->t_equilibrate t_separate Centrifuge/Filter t_equilibrate->t_separate t_quantify Quantify by HPLC/LC-MS t_separate->t_quantify t_result Thermodynamic Solubility Value t_quantify->t_result

Caption: Workflow for Kinetic and Thermodynamic Solubility Assays.

Histone Deacetylase (HDAC) Inhibitor Signaling Pathway

G HDACi This compound (Potential HDAC Inhibitor) HDAC Histone Deacetylase (HDAC) HDACi->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates AcetylatedHistones Hyperacetylated Histones HDAC->AcetylatedHistones Blocks Deacetylation Chromatin Condensed Chromatin (Transcriptionally Inactive) Histones->Chromatin Leads to OpenChromatin Relaxed Chromatin (Transcriptionally Active) AcetylatedHistones->OpenChromatin Promotes GeneExpression Tumor Suppressor Gene Expression OpenChromatin->GeneExpression Allows CellCycleArrest Cell Cycle Arrest GeneExpression->CellCycleArrest Apoptosis Apoptosis GeneExpression->Apoptosis

Caption: Potential Signaling Pathway of this compound as an HDAC Inhibitor.

Conclusion

This technical guide serves as a starting point for researchers working with this compound. While direct experimental data on its solubility and biological activity are currently limited, the protocols and potential mechanisms of action outlined here provide a solid foundation for future investigations. The provided experimental workflows for determining kinetic and thermodynamic solubility are robust and widely accepted in the field. Furthermore, the exploration of the HDAC inhibitor signaling pathway offers a plausible and testable hypothesis for its biological function. It is imperative that researchers conduct their own experiments to determine the specific properties of this compound to advance its potential as a therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for N'-hydroxyoctanimidamide (Octanohydroxamic Acid)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed protocol for conducting in vitro cell-based assays to evaluate the biological activity of N'-hydroxyoctanimidamide, more commonly known as N-hydroxyoctanamide or octanohydroxamic acid . This compound belongs to the class of hydroxamic acids, which are well-recognized for their role as histone deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues of histones and other proteins. The inhibition of HDACs leads to hyperacetylation of histones, resulting in a more relaxed chromatin structure and altered gene expression, which can induce cell cycle arrest, differentiation, and apoptosis in cancer cells. This protocol is designed to guide researchers in determining the efficacy of this compound as a potential therapeutic agent by assessing its HDAC inhibitory activity and its effect on cancer cell viability.

Signaling Pathway of HDAC Inhibition

HDAC_Inhibition_Pathway cluster_nucleus Nucleus cluster_drug_action Drug Action cluster_cellular_outcome Cellular Outcome HDAC HDAC Histone Acetylated Histones HDAC->Histone Deacetylates Hyperacetylation Histone Hyperacetylation Chromatin Condensed Chromatin Histone->Chromatin leads to Gene_Repression Gene Repression Chromatin->Gene_Repression results in N_hydroxyoctanimidamide This compound (Octanohydroxamic Acid) N_hydroxyoctanimidamide->HDAC Relaxed_Chromatin Relaxed Chromatin Hyperacetylation->Relaxed_Chromatin leads to Gene_Activation Gene Activation Relaxed_Chromatin->Gene_Activation allows Cell_Cycle_Arrest Cell Cycle Arrest Apoptosis Gene_Activation->Cell_Cycle_Arrest induces

Caption: Signaling pathway of HDAC inhibition by this compound.

Experimental Protocols

In Vitro HDAC Activity Assay (Fluorometric)

This protocol describes a method to determine the direct inhibitory effect of this compound on HDAC enzymatic activity. Commercial kits for this assay are widely available and provide a straightforward procedure.[1][2][3][4][5][6][7]

Materials:

  • This compound (Octanohydroxamic Acid)

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)[1]

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, or a mix of class I/II)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC inhibitor (positive control, e.g., Trichostatin A or SAHA)

  • Developer solution (containing a protease like trypsin)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in HDAC Assay Buffer to achieve a range of desired concentrations. Also, prepare dilutions of the positive control inhibitor.

  • Enzyme Reaction: In a 96-well black microplate, add the following to each well:

    • HDAC Assay Buffer

    • Recombinant HDAC enzyme

    • Diluted this compound or positive control (or vehicle control - DMSO)

  • Initiation of Reaction: Add the fluorogenic HDAC substrate to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes), protected from light.

  • Development: Add the developer solution to each well. This solution will cleave the deacetylated substrate, releasing the fluorophore.

  • Incubation: Incubate the plate at 37°C for 15-30 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., 350-360 nm excitation and 450-465 nm emission for AMC-based substrates).[3]

Data Analysis:

  • Subtract the background fluorescence (wells without enzyme).

  • Calculate the percentage of HDAC inhibition for each concentration of this compound compared to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

CompoundTargetIC50 (nM)Reference CompoundReference IC50 (nM)
This compoundHDAC1TBDSAHA (Vorinostat)30 - 63.5
This compoundHDAC6TBDSAHA (Vorinostat)10.2 - 24.5
TBD: To be determined by the experiment.

Note: The IC50 values for SAHA can vary depending on the specific assay conditions and HDAC isoform used.[8][9][10][11]

Cell Viability Assay (MTT Assay)

This protocol measures the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[12][13][14][15]

Materials:

  • Cancer cell line (e.g., HeLa, HCT116, PC-9)[16][17]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (Octanohydroxamic Acid)

  • Positive control (e.g., a known cytotoxic drug)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear microplates

  • Microplate reader (absorbance)

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: The next day, treat the cells with various concentrations of this compound (prepared by serial dilution in cell culture medium). Include a vehicle control (medium with DMSO) and a positive control.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Data Analysis:

  • Subtract the absorbance of the blank (medium only) from all readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

  • Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Cell LineTreatment Duration (hours)GI50 (µM)
HCT11648TBD
HeLa48TBD
PC-972TBD
TBD: To be determined by the experiment.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_data Data Analysis cluster_outcome Outcome Compound_Prep Prepare this compound and Control Dilutions HDAC_Assay HDAC Activity Assay (Fluorometric) Compound_Prep->HDAC_Assay Cell_Culture Culture and Seed Cancer Cell Lines Cell_Viability_Assay Cell Viability Assay (e.g., MTT) Cell_Culture->Cell_Viability_Assay IC50_Calc Calculate IC50 for HDAC Inhibition HDAC_Assay->IC50_Calc GI50_Calc Calculate GI50 for Cell Viability Cell_Viability_Assay->GI50_Calc Efficacy_Determination Determine Efficacy of This compound IC50_Calc->Efficacy_Determination GI50_Calc->Efficacy_Determination

Caption: General experimental workflow for in vitro evaluation.

Conclusion

The provided protocols offer a robust framework for the in vitro evaluation of this compound (octanohydroxamic acid) as a potential HDAC inhibitor. By following these detailed methodologies, researchers can obtain quantitative data on its enzymatic inhibition and cellular effects, which are critical for the early stages of drug discovery and development. Further investigations could include Western blot analysis to confirm histone hyperacetylation in treated cells and more extensive profiling against a panel of HDAC isoforms to determine selectivity.

References

Application Notes and Protocols for Hydroxyamidine Derivatives in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the use of hydroxyamidine derivatives in preclinical animal models, drawing from published studies on potent IDO1 inhibitors. The protocols and data presented herein are intended to serve as a guide for researchers designing and conducting in vivo studies with this class of compounds.

Mechanism of Action: IDO1 Inhibition

Hydroxyamidine derivatives function as inhibitors of IDO1, a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway.[1] In the tumor microenvironment, increased IDO1 activity leads to tryptophan depletion and the accumulation of kynurenine metabolites.[1] This has two major immunosuppressive effects:

  • T-cell Starvation: The depletion of tryptophan arrests the proliferation of effector T-cells, which are essential for anti-tumor immunity.[1]

  • Induction of T-cell Apoptosis and Regulatory T-cell (Treg) Proliferation: The accumulation of kynurenine and other downstream metabolites promotes the apoptosis of effector T-cells and enhances the proliferation and suppressive function of Tregs.

By inhibiting IDO1, hydroxyamidine derivatives can reverse these immunosuppressive effects, thereby restoring T-cell function and promoting an anti-tumor immune response. This mechanism makes them attractive candidates for combination therapy with other immunotherapies, such as checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA-4 antibodies).[2][3]

Signaling Pathway Diagram

IDO1_Pathway cluster_tumor_cell Tumor Cell cluster_immune_cell T-Cell IDO1 IDO1 Kynurenine_out Kynurenine IDO1->Kynurenine_out Tryptophan_in Tryptophan Tryptophan_in->IDO1 T_Cell_Activation T-Cell Activation & Proliferation Tryptophan_in->T_Cell_Activation Essential for Proliferation T_Cell_Apoptosis T-Cell Apoptosis Kynurenine_out->T_Cell_Apoptosis Induces Apoptosis Tryptophan_source Tryptophan_source->Tryptophan_in Tryptophan Availability Hydroxyamidine Hydroxyamidine Derivative Hydroxyamidine->IDO1 Inhibits

Caption: IDO1 signaling pathway and the inhibitory action of hydroxyamidine derivatives.

Quantitative Data Summary

The following tables summarize key quantitative data for representative hydroxyamidine derivatives from published preclinical studies. This data is crucial for dose selection and study design.

Table 1: In Vitro Potency of Hydroxyamidine Derivatives
CompoundTargetIC50 (nM)Cellular EC50 (nM)Reference
Compound 3a IDO17111[4]
Compound 18 IDO1--[1][2][5]
Compound 24 IDO1Low nM rangeLow nM range[3]

IC50: Half-maximal inhibitory concentration in enzymatic assays. EC50: Half-maximal effective concentration in cellular assays. Note: Specific IC50/EC50 values for compound 18 were not explicitly provided in the abstracts, but were described as potent.

Table 2: Pharmacokinetic Properties of a Representative Hydroxyamidine Derivative (Compound 18)
SpeciesBioavailability (F%)Reference
Mouse44%[1][2][5]
Rat58.8%[1][2][5]
Dog102.1%[1][2][5]

Experimental Protocols

The following are detailed protocols for the use of hydroxyamidine derivatives in mouse cancer models, based on published literature.

Protocol 1: In Vivo Efficacy in a Syngeneic Tumor Model (CT26 Colon Carcinoma)

This protocol is adapted from studies evaluating the anti-tumor efficacy of hydroxyamidine derivatives as single agents or in combination with checkpoint inhibitors.[3]

1. Animal Model:

  • Species: BALB/c mice (female, 6-8 weeks old)

  • Cell Line: CT26 murine colon carcinoma cells

2. Tumor Implantation:

  • Inject 1 x 10^6 CT26 cells in 100 µL of sterile PBS subcutaneously into the right flank of each mouse.

  • Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

3. Treatment Groups:

  • Vehicle Control: Administer the vehicle solution used to formulate the hydroxyamidine derivative.

  • Hydroxyamidine Derivative Monotherapy: Administer the compound at a specified dose and schedule (e.g., 100 mg/kg, twice daily (BID), by oral gavage).[3]

  • Checkpoint Inhibitor Monotherapy (e.g., anti-CTLA-4 mAb): Administer the antibody at its effective dose and schedule.

  • Combination Therapy: Administer both the hydroxyamidine derivative and the checkpoint inhibitor.

4. Drug Preparation and Administration:

  • Formulate the hydroxyamidine derivative in an appropriate vehicle for oral administration (e.g., 0.5% methylcellulose in sterile water).

  • Administer the compound by oral gavage at the specified volume based on body weight.

5. Monitoring and Endpoints:

  • Tumor Growth: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).

  • Body Weight: Monitor body weight every 2-3 days as an indicator of general health and toxicity.

  • Survival: Monitor animals daily and euthanize if tumor volume exceeds a predetermined size or if signs of excessive morbidity are observed.

  • Pharmacodynamic (PD) Analysis: At the end of the study, tumors and/or plasma can be collected to measure kynurenine levels to confirm IDO1 inhibition.

Protocol 2: In Vivo Efficacy in a Transgenic Xenograft Model (MC38 Colon Adenocarcinoma)

This protocol is based on studies using humanized mouse models to evaluate combination therapies.[1][2][5]

1. Animal Model:

  • Species: Humanized PD-1 (hPD-1) transgenic mice.

  • Cell Line: MC38 murine colon adenocarcinoma cells.

2. Tumor Implantation:

  • As described in Protocol 1.

3. Treatment Groups:

  • Vehicle Control

  • Hydroxyamidine Derivative Monotherapy (e.g., Compound 18)

  • Anti-PD-1 Monoclonal Antibody Monotherapy

  • Combination Therapy

4. Drug Administration:

  • Administer the hydroxyamidine derivative orally as described in Protocol 1.

  • Administer the anti-PD-1 antibody via intraperitoneal (IP) injection at the appropriate dose and schedule.

5. Monitoring and Endpoints:

  • As described in Protocol 1.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints Tumor_Implantation Tumor Cell Implantation (e.g., CT26, MC38) Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Vehicle Vehicle Control Randomization->Vehicle Compound Hydroxyamidine Derivative (e.g., 100 mg/kg BID, PO) Randomization->Compound Antibody Checkpoint Inhibitor (e.g., anti-PD-1, IP) Randomization->Antibody Combination Combination Therapy Randomization->Combination Tumor_Measurement Tumor Volume Measurement (every 2-3 days) Vehicle->Tumor_Measurement Body_Weight Body Weight Monitoring Vehicle->Body_Weight Survival Survival Analysis Vehicle->Survival Compound->Tumor_Measurement Compound->Body_Weight Compound->Survival Antibody->Tumor_Measurement Antibody->Body_Weight Antibody->Survival Combination->Tumor_Measurement Combination->Body_Weight Combination->Survival PD_Analysis Pharmacodynamic Analysis (e.g., Kynurenine levels) Survival->PD_Analysis Terminal Endpoint

Caption: General experimental workflow for in vivo efficacy studies.

Conclusion

The use of hydroxyamidine derivatives as IDO1 inhibitors in animal models of cancer has demonstrated promising anti-tumor activity, particularly in combination with checkpoint inhibitors. The protocols and data presented here provide a framework for researchers to design and execute preclinical studies with this class of compounds. Careful consideration of the animal model, dosing regimen, and relevant endpoints is critical for the successful evaluation of these potential cancer immunotherapies.

References

Application Notes and Protocols: N'-hydroxyoctanimidamide for Histone Deacetylase (HDAC) Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. They remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression.[1][2] Inhibition of HDACs can restore the expression of tumor suppressor genes and other genes involved in cell differentiation, cell cycle arrest, and apoptosis, making HDAC inhibitors a promising class of anti-cancer agents.[1][2]

N'-hydroxyoctanimidamide belongs to the hydroxamate class of HDAC inhibitors. While specific data for this compound is limited in publicly available literature, this document provides a comprehensive overview of the application and study of similar short-chain hydroxamate HDAC inhibitors. The protocols and data presented are representative of this class of compounds and can serve as a guide for the investigation of this compound. Hydroxamates are known to chelate the zinc ion within the active site of HDAC enzymes, thereby inhibiting their activity.[3]

Mechanism of Action

The primary mechanism of action for hydroxamate-based HDAC inhibitors like this compound involves the chelation of the Zn2+ ion in the catalytic pocket of HDAC enzymes.[3][4] This interaction blocks the deacetylation of lysine residues on both histone and non-histone proteins.[1][2] The resulting hyperacetylation of histones leads to a more open chromatin structure, which allows for the transcription of previously silenced genes.[1][5] This can induce various cellular responses, including cell cycle arrest, differentiation, and apoptosis.[2]

Data Presentation

The following tables summarize typical quantitative data for representative hydroxamate HDAC inhibitors, which can be used as a benchmark for evaluating this compound.

Table 1: In Vitro HDAC Isoform Selectivity of a Representative N-hydroxycinnamamide-based Inhibitor (Compound 11r)

HDAC IsoformIC50 (nM)
HDAC111.8
HDAC2498.1
HDAC33.9
HDAC45700.4
HDAC6308.2
HDAC82000.8
HDAC11900.4

Data from a study on N-hydroxycinnamamide-based HDAC inhibitors, which are structurally related to hydroxamates.[6]

Table 2: IC50 Values of Vorinostat (SAHA), a well-characterized hydroxamate HDAC inhibitor.

HDAC IsoformIC50 (µM)
HDAC10.061
HDAC20.251
HDAC30.019
HDAC80.827

This data for SAHA (Suberoylanilide hydroxamic acid) provides a reference for the potency of a clinically approved hydroxamate HDAC inhibitor.[7]

Experimental Protocols

Protocol 1: In Vitro HDAC Inhibition Assay

This protocol describes a common method for determining the IC50 values of an HDAC inhibitor.

Materials:

  • HDAC assay buffer

  • Bovine Serum Albumin (BSA)

  • HDAC substrate (e.g., a fluorogenic acetylated peptide)

  • Recombinant human HDAC enzyme

  • This compound (or other test compound)

  • HDAC developer solution

  • 96-well black plates

Procedure:

  • Prepare a series of dilutions of this compound in the HDAC assay buffer.

  • In a 96-well black plate, add 35 µL of HDAC assay buffer, 5 µL of 1 mg/mL BSA, and 5 µL of 200 µM HDAC substrate to each well.

  • Add 5 µL of the diluted this compound or a positive control inhibitor (like SAHA) to the appropriate wells.

  • Initiate the reaction by adding 5 µL of the HDAC enzyme (e.g., 7 ng/mL).

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of HDAC developer.

  • Incubate at room temperature for 15 minutes.

  • Measure the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition for each concentration and determine the IC50 value using appropriate software.[4]

Protocol 2: Western Blot for Histone Acetylation

This protocol is used to assess the effect of the inhibitor on histone acetylation levels in cells.

Materials:

  • Cell culture medium

  • This compound

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Culture cells to the desired confluency and treat with various concentrations of this compound for a specified time (e.g., 24 hours).

  • Harvest the cells and lyse them using a suitable lysis buffer.

  • Determine the protein concentration of each lysate using a protein assay.

  • Denature equal amounts of protein from each sample by boiling in loading buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against acetylated histone H3 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total histone H3 as a loading control.[4]

Visualizations

HDAC_Inhibition_Pathway cluster_0 Cell Nucleus HDAC HDAC Enzyme Histone Acetylated Histone HDAC->Histone Deacetylation DNA DNA Histone->DNA Compacted Chromatin Gene Gene Transcription Histone->Gene Relaxed Chromatin -> Transcription Inhibitor This compound Inhibitor->HDAC Inhibition

Caption: Mechanism of HDAC Inhibition by this compound.

Experimental_Workflow cluster_workflow Inhibitor Characterization Workflow start Start: this compound invitro In Vitro HDAC Inhibition Assay start->invitro ic50 Determine IC50 Values invitro->ic50 cellular Cell-Based Assays ic50->cellular western Western Blot for Histone Acetylation cellular->western viability Cell Viability Assay (e.g., MTT) cellular->viability end End: Characterized Inhibitor western->end viability->end

Caption: Experimental Workflow for Characterizing this compound.

References

Application Notes and Protocols for N'-hydroxyoctanimidamide Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the limited availability of specific experimental data for N'-hydroxyoctanimidamide, this document provides protocols and data based on the well-characterized and structurally related arginase inhibitor, Nω-hydroxy-nor-L-arginine (nor-NOHA) . Researchers should validate these protocols for their specific compound of interest.

Introduction

Arginase is a critical enzyme in the urea cycle, responsible for the hydrolysis of L-arginine to L-ornithine and urea. In various pathological conditions, including cancer, cardiovascular diseases, and inflammatory disorders, the upregulation of arginase activity can lead to L-arginine depletion. This depletion impairs the function of other enzymes that utilize L-arginine as a substrate, most notably nitric oxide synthase (NOS). The subsequent reduction in nitric oxide (NO) production can contribute to endothelial dysfunction, immune suppression, and other disease manifestations.

Nω-hydroxy-nor-L-arginine (nor-NOHA) is a potent and selective inhibitor of both arginase I and arginase II isoforms. By blocking the activity of arginase, nor-NOHA can restore the availability of L-arginine for NOS, thereby increasing NO production and mitigating the pathological consequences of arginase upregulation. These application notes provide detailed protocols for the in vitro and cellular characterization of arginase inhibitors like nor-NOHA.

Quantitative Data Summary

The following table summarizes the inhibitory potency of nor-NOHA against arginase isoforms from various sources.

InhibitorTargetIC50 ValueKi ValueSource OrganismReference
nor-NOHAArginase (liver)0.5 µM0.5 µMRat[1]
nor-NOHAArginase (aorta)< 1 µM-Rat[1][2]
nor-NOHAArginase2 µM-Rat (liver)[3]
nor-NOHAArginase50 µM-Mouse (macrophages)[3]
nor-NOHAArginase12 ± 5 µM-Mouse (unstimulated macrophages)[2][4]
nor-NOHAArginase10 ± 3 µM-Mouse (stimulated macrophages)[4]
nor-NOHAArginase I-517 nM (SPR), 47-51 nM (ITC)Human[5]

IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant; SPR: Surface Plasmon Resonance; ITC: Isothermal Titration Calorimetry.

Experimental Protocols

Arginase Activity Assay (Colorimetric)

This protocol measures arginase activity by quantifying the amount of urea produced from the hydrolysis of L-arginine.

Materials:

  • Cell or tissue lysates

  • Lysis Buffer: 0.1% Triton X-100 in PBS with protease inhibitors

  • Activation Buffer: 10 mM MnCl₂ in 25 mM Tris-HCl, pH 7.5

  • L-arginine solution (0.5 M), pH 9.7

  • Acid Mixture: H₂SO₄:H₃PO₄:H₂O (1:3:7 v/v/v)

  • α-isonitrosopropiophenone (ISPF) solution (9% in ethanol)

  • Urea standards

  • 96-well microplate

  • Plate reader

Procedure:

  • Lysate Preparation: Lyse cells or tissues in ice-cold Lysis Buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • Arginase Activation: In a 96-well plate, mix 25 µL of lysate with 25 µL of Activation Buffer. Incubate at 56°C for 10 minutes.

  • Enzymatic Reaction: Add 100 µL of 0.5 M L-arginine to each well. Incubate at 37°C for 60 minutes.

  • Reaction Termination and Color Development: Stop the reaction by adding 400 µL of the Acid Mixture. Add 40 µL of ISPF solution. Incubate at 100°C for 15 minutes.

  • Measurement: Cool the plate to room temperature and measure the absorbance at 550 nm using a plate reader.

  • Quantification: Calculate the urea concentration based on a standard curve generated with known urea concentrations. Normalize the arginase activity to the protein concentration of the lysate.

Nitric Oxide Synthase (NOS) Activity Assay (Griess Assay)

This protocol determines NOS activity by measuring the accumulation of nitrite (NO₂⁻), a stable and measurable end-product of NO metabolism, in cell culture supernatants.

Materials:

  • Cell culture supernatant

  • Griess Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid

  • Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water

  • Sodium nitrite (NaNO₂) standards

  • 96-well microplate

  • Plate reader

Procedure:

  • Sample Collection: Collect cell culture supernatants from experimental and control wells.

  • Standard Curve Preparation: Prepare a standard curve of NaNO₂ in the same culture medium, ranging from 1 to 100 µM.

  • Griess Reaction: In a 96-well plate, add 50 µL of cell supernatant or standard to each well.

  • Add 50 µL of Griess Reagent A to each well and incubate for 5-10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B to each well and incubate for 5-10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm within 30 minutes.

  • Quantification: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Cell Viability Assay under Hypoxic Conditions

This protocol assesses the effect of arginase inhibition on cell viability, particularly under hypoxic conditions where some cancer cells exhibit resistance to therapy.[6][7]

Materials:

  • Cancer cell line of interest (e.g., K562 leukemia cells)

  • Complete cell culture medium

  • nor-NOHA or other arginase inhibitor

  • Hypoxia chamber or incubator (1.5% O₂)

  • Annexin V-FITC and Propidium Iodide (PI) or 7-AAD staining kit

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates at a desired density.

  • Treatment: Treat the cells with varying concentrations of the arginase inhibitor (e.g., 0.1, 0.5, 1 mM nor-NOHA) or vehicle control (DMSO).

  • Incubation: Incubate one set of plates under normoxic conditions (21% O₂) and another set under hypoxic conditions (1.5% O₂) for 72 hours.[6]

  • Cell Harvesting: After incubation, harvest the cells by centrifugation.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI (or 7-AAD) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of viable, apoptotic, and necrotic cells.

Visualizations

Signaling Pathway of Arginase and NOS

Arginase_NOS_Pathway cluster_Arginase Arginase Pathway cluster_NOS NOS Pathway L_Arginine L-Arginine Arginase Arginase (I & II) L_Arginine->Arginase NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS Urea Urea Arginase->Urea L_Ornithine L-Ornithine Arginase->L_Ornithine Polyamines Polyamines L_Ornithine->Polyamines Proline Proline L_Ornithine->Proline NO Nitric Oxide (NO) NOS->NO L_Citrulline L-Citrulline NOS->L_Citrulline nor_NOHA nor-NOHA nor_NOHA->Arginase Inhibition Experimental_Workflow cluster_assays Downstream Assays start Start: Cell Culture treatment Treatment with nor-NOHA start->treatment incubation Incubation (Normoxia vs. Hypoxia) treatment->incubation harvest Harvest Cells and Supernatant incubation->harvest arginase_assay Arginase Activity Assay harvest->arginase_assay nos_assay NOS Activity Assay (Griess Assay) harvest->nos_assay viability_assay Cell Viability Assay (Flow Cytometry) harvest->viability_assay data_analysis Data Analysis and Interpretation arginase_assay->data_analysis nos_assay->data_analysis viability_assay->data_analysis

References

Application Notes and Protocols for N'-hydroxyoctanimidamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information regarding the specific dosage, administration routes, and detailed biological activity of N'-hydroxyoctanimidamide is limited. The following application notes and protocols are presented as a generalized framework based on the properties of related amidoxime compounds. The quantitative data provided is hypothetical and for illustrative purposes only. Researchers should conduct their own dose-finding and pharmacokinetic studies to determine the appropriate parameters for this compound.

Introduction

This compound belongs to the class of N-hydroxylated amidines, also known as amidoximes. Compounds in this class have garnered interest in drug development as they can act as prodrugs for the corresponding amidines.[1] Amidoximes are generally less basic than their amidine counterparts, which can lead to improved oral bioavailability.[1] Following administration, they can be reduced in vivo by enzyme systems, such as those involving cytochrome b5 and P450 enzymes found in the liver and other organs, to release the active amidine form.[1] This prodrug strategy can be particularly useful for delivering highly basic amidines that are poorly absorbed from the gastrointestinal tract.[1]

Quantitative Data Summary

The following tables present hypothetical pharmacokinetic and dosage data for this compound for illustrative purposes. This data is not based on experimental results for this specific compound.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in a Murine Model

ParameterIntravenous (IV) AdministrationOral (PO) Administration
Dose 10 mg/kg50 mg/kg
Bioavailability (F%) 100%60%
Peak Plasma Conc. (Cmax) 5 µM3 µM
Time to Peak (Tmax) 0.25 h1.5 h
Half-life (t1/2) 2.5 h3.0 h
Clearance (CL) 0.5 L/h/kg-
Volume of Distribution (Vd) 1.8 L/kg-

Table 2: Hypothetical Dose Ranges for In Vitro and In Vivo Studies

Study TypeCell Line / Animal ModelConcentration / Dosage RangeNotes
In Vitro Cytotoxicity e.g., Human cancer cell line1 - 100 µMDetermine IC50 value.
In Vivo Efficacy e.g., Murine tumor model25 - 100 mg/kg/dayAdministered orally or intraperitoneally.
In Vivo Toxicity e.g., Healthy mice50 - 500 mg/kgAcute and chronic toxicity studies.

Experimental Protocols

The following are generalized protocols that can be adapted for the study of this compound.

In Vitro Cell Proliferation Assay

This protocol describes a method to assess the effect of this compound on the proliferation of a cancer cell line.

Materials:

  • This compound

  • Cancer cell line (e.g., HCT116, A549)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT or WST-1 reagent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations.

  • Remove the medium from the cells and replace it with the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent).

  • Incubate the plate for 48-72 hours.

  • Add MTT or WST-1 reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for the formation of formazan.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Murine Pharmacokinetic Study

This protocol outlines a basic procedure to determine the pharmacokinetic profile of this compound in mice.

Materials:

  • This compound

  • Healthy mice (e.g., C57BL/6)

  • Formulation vehicle (e.g., saline, PEG400)

  • Blood collection supplies (e.g., heparinized capillaries)

  • Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS)

Procedure:

  • Divide mice into two groups for intravenous (IV) and oral (PO) administration.

  • For the IV group, administer a single bolus dose of this compound (e.g., 10 mg/kg) via the tail vein.

  • For the PO group, administer a single dose of this compound (e.g., 50 mg/kg) via oral gavage.

  • Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via retro-orbital or submandibular bleeding.

  • Process the blood samples to obtain plasma.

  • Analyze the plasma samples to determine the concentration of this compound at each time point using a validated analytical method.

  • Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, t1/2, and bioavailability.

Signaling Pathways and Workflows

The following diagrams illustrate a hypothetical mechanism of action and a general experimental workflow.

G cluster_0 Cellular Environment This compound This compound Active Amidine Active Amidine This compound->Active Amidine Reduction (e.g., Cytochrome b5, P450) Cellular Target Cellular Target Active Amidine->Cellular Target Binding/Inhibition Biological Effect Biological Effect Cellular Target->Biological Effect G Compound Synthesis Compound Synthesis In Vitro Screening In Vitro Screening Compound Synthesis->In Vitro Screening In Vivo Pharmacokinetics In Vivo Pharmacokinetics In Vitro Screening->In Vivo Pharmacokinetics In Vivo Efficacy In Vivo Efficacy In Vivo Pharmacokinetics->In Vivo Efficacy Lead Optimization Lead Optimization In Vivo Efficacy->Lead Optimization

References

Application Notes & Protocols for the Quantification of N'-hydroxyoctanimidamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N'-hydroxyoctanimidamide is a small molecule of interest in various fields of chemical and pharmaceutical research. Accurate and precise quantification of this compound is crucial for a range of studies, including but not limited to, pharmacokinetic analysis, stability testing, and quality control. These application notes provide detailed protocols for the quantification of this compound in various matrices using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The provided methods are based on established analytical principles for structurally similar compounds, including hydroxamic acid and imidamide derivatives, and serve as a robust starting point for method development and validation.

Analytical Methods Overview

Two primary analytical methods are proposed for the quantification of this compound:

  • HPLC-UV: A reliable and widely accessible method suitable for routine quantification in simpler matrices where high sensitivity is not the primary requirement.

  • LC-MS/MS: A highly sensitive and selective method ideal for complex biological matrices and trace-level quantification.

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This method is adapted from established protocols for the analysis of small organic molecules and provides a reliable approach for the quantification of this compound.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid. The organic-to-aqueous ratio should be optimized to achieve a suitable retention time for this compound.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: UV detection should be performed at a wavelength of maximum absorbance for this compound. A preliminary UV scan of a standard solution is recommended to determine the optimal wavelength. Based on similar structures, a starting wavelength of 210 nm or 260 nm can be explored.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation (from a non-biological matrix):

    • Accurately weigh the sample containing this compound.

    • Dissolve the sample in a known volume of the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Sample Preparation (from biological matrices, e.g., plasma):

    • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of mobile phase.

    • Filter through a 0.45 µm syringe filter before injection.

Data Presentation: HPLC-UV Method Parameters
ParameterRecommended Condition
Column C18 Reversed-Phase (4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water (70:30, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength To be determined (start with 210 nm or 260 nm)
Injection Volume 10 µL
Run Time ~10 minutes (adjust as needed)
Expected Performance Characteristics

The following table summarizes the expected performance characteristics of a validated HPLC-UV method based on data from analogous compounds.[1][2][3]

ParameterExpected Value
Linearity (R²) > 0.995
Limit of Detection (LOD) 5 - 10 ng/mL
Limit of Quantification (LOQ) 15 - 30 ng/mL
Accuracy (% Recovery) 90 - 110%
Precision (% RSD) < 15%

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing stock Prepare Stock Solution (1 mg/mL) cal_standards Prepare Calibration Standards stock->cal_standards injection Inject Samples and Standards cal_standards->injection sample_prep Prepare Samples (e.g., Protein Precipitation) sample_prep->injection hplc_system HPLC System with C18 Column hplc_system->injection detection UV Detection injection->detection peak_integration Integrate Peak Areas detection->peak_integration cal_curve Construct Calibration Curve peak_integration->cal_curve quantification Quantify this compound cal_curve->quantification

Caption: Workflow for this compound quantification by HPLC-UV.

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For highly sensitive and selective quantification of this compound, especially in complex biological matrices, an LC-MS/MS method is recommended. This protocol is based on methods developed for other hydroxamic acid derivatives.[4]

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 3.0 x 100 mm, 3 µm particle size).

  • Mobile Phase A: 0.5% Acetic Acid in Water.

  • Mobile Phase B: 0.5% Acetic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7.1-9 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

2. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Selected Reaction Monitoring (SRM).

  • SRM Transitions: These will need to be determined by infusing a standard solution of this compound. A hypothetical precursor ion ([M+H]⁺) and product ions would be selected.

  • Source Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) for maximal signal intensity of the target analyte.

3. Standard and Sample Preparation:

  • Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended for optimal accuracy and precision.

  • Standard and Sample Preparation: Follow the same procedures as for the HPLC-UV method, but use the mobile phase A for reconstitution of the final extract.

Data Presentation: LC-MS/MS Method Parameters
ParameterRecommended Condition
Column C18 Reversed-Phase (3.0 x 100 mm, 3 µm)
Mobile Phase A 0.5% Acetic Acid in Water
Mobile Phase B 0.5% Acetic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Selected Reaction Monitoring (SRM)
Internal Standard Stable Isotope-Labeled this compound (recommended)
Expected Performance Characteristics

The following table summarizes the expected performance characteristics of a validated LC-MS/MS method.[4]

ParameterExpected Value
Linearity (R²) > 0.998
Limit of Detection (LOD) < 1 ng/mL
Limit of Quantification (LOQ) 1 - 5 ng/mL
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) < 15%

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Prepare Stock Solutions (Analyte & IS) cal_standards Prepare Calibration Standards with IS stock->cal_standards lc_system LC System with Gradient Elution cal_standards->lc_system sample_prep Sample Extraction with IS (e.g., LLE or SPE) sample_prep->lc_system ms_system Tandem Mass Spectrometer (ESI+, SRM mode) lc_system->ms_system peak_area_ratio Calculate Peak Area Ratios (Analyte/IS) ms_system->peak_area_ratio cal_curve Construct Weighted Calibration Curve peak_area_ratio->cal_curve quantification Quantify this compound cal_curve->quantification

Caption: Workflow for this compound quantification by LC-MS/MS.

Conclusion

The analytical methods detailed in these application notes provide a comprehensive framework for the accurate and reliable quantification of this compound. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. It is imperative that these methods are fully validated according to the relevant regulatory guidelines (e.g., ICH, FDA) before their application in formal studies.

References

Application Notes and Protocols: N'-hydroxyoctanimidamide (N-Hydroxyoctanamide)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and storage of stock solutions of N'-hydroxyoctanimidamide, more commonly known as N-Hydroxyoctanamide or Caprylhydroxamic Acid (CAS 7377-03-9). This document also outlines its primary mechanism of action and provides a general experimental workflow for assessing its inhibitory activity.

Chemical and Physical Properties

N-Hydroxyoctanamide is a versatile organic compound with a hydroxamic acid functional group, which is key to its biological activity. Its properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₁₇NO₂[1][2]
Molecular Weight 159.23 g/mol [1][2]
Appearance White to off-white solid[3]
Melting Point 78-81 °C[4]
Solubility in Water 1.55 g/L (at 23 °C)
Solubility in DMSO 200 mg/mL[3]
logP (octanol-water) 1.3[2]

Mechanism of Action and Biological Applications

The primary mechanism of action of N-Hydroxyoctanamide is its function as a chelating agent . The hydroxamic acid moiety forms strong complexes with metal ions, particularly divalent and trivalent cations like iron (Fe²⁺, Fe³⁺) and zinc (Zn²⁺). This ability to sequester essential metal ions underlies its significant antimicrobial and enzyme-inhibiting properties.

  • Antimicrobial Activity: By chelating iron, N-Hydroxyoctanamide deprives microorganisms of this essential nutrient, thereby inhibiting their growth. This makes it an effective bacteriostatic and fungistatic agent.

  • Enzyme Inhibition: Many enzymes, known as metalloenzymes, require a metal ion cofactor for their catalytic activity. N-Hydroxyoctanamide can inhibit these enzymes by chelating the metal ion in their active site.[5][6] Examples of enzymes inhibited by hydroxamic acid-containing compounds include:

    • Urease: N-Hydroxyoctanamide is a potent inhibitor of urease, with a reported IC50 of 0.25 ± 0.1 mM.

    • Matrix Metalloproteinases (MMPs): The hydroxamic acid group is a well-known zinc-binding group that can inhibit MMPs, which are involved in tissue remodeling and diseases like cancer.[5]

    • Histone Deacetylases (HDACs): Many HDAC inhibitors feature a hydroxamic acid moiety that chelates the zinc ion in the enzyme's active site, leading to changes in gene expression.[6][7][8]

Due to these properties, N-Hydroxyoctanamide and similar compounds are valuable tools in drug discovery and development, particularly in the fields of oncology, infectious diseases, and inflammation.

Stock Solution Preparation

Materials
  • N-Hydroxyoctanamide powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethanol, absolute

  • Phosphate-buffered saline (PBS), sterile

  • Sterile, conical-bottom polypropylene or glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Protocol for High-Concentration Stock in DMSO (Recommended)

This protocol is suitable for preparing a high-concentration stock solution for long-term storage and subsequent dilution into aqueous buffers or cell culture media.

  • Preparation: In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of N-Hydroxyoctanamide powder using a calibrated analytical balance.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 100 mM stock, add 628 µL of DMSO to 10 mg of N-Hydroxyoctanamide).

  • Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary, but is not typically required given its high solubility in DMSO.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into smaller, single-use aliquots in sterile vials.

  • Storage: Store the aliquots at -20°C or -80°C.

Protocol for Working Solutions in Ethanol or PBS

For some cell-based assays, a high concentration of DMSO may be toxic. In such cases, further dilution into ethanol or an aqueous buffer like PBS is necessary. It is important to note that the solubility of N-Hydroxyoctanamide in aqueous solutions is significantly lower than in DMSO.

  • Intermediate Dilution (Optional): If a lower DMSO concentration is required in the final working solution, first dilute the high-concentration DMSO stock into absolute ethanol.

  • Final Dilution: For the final working solution, slowly add the DMSO or ethanol stock to the aqueous buffer (e.g., PBS) while vortexing to prevent precipitation. The final concentration of the organic solvent should be kept to a minimum and a vehicle control should be used in experiments.

Note: Always prepare fresh working solutions from the frozen stock on the day of the experiment.

Storage and Stability

Proper storage is crucial to maintain the integrity of N-Hydroxyoctanamide stock solutions.

Storage ConditionStability
Solid Powder Stable at room temperature when stored in a dry, dark place.
-20°C in DMSO Stable for up to 1 year.[3]
-80°C in DMSO Stable for up to 2 years.[3]

Important Considerations:

  • Avoid repeated freeze-thaw cycles.[3]

  • Protect solutions from light, although specific data on light sensitivity is limited, it is good practice for all stock solutions.

  • Ensure vials are tightly sealed to prevent solvent evaporation and water absorption, especially when using DMSO.

Experimental Workflow: Enzyme Inhibition Assay

The following diagram illustrates a general workflow for determining the half-maximal inhibitory concentration (IC₅₀) of N-Hydroxyoctanamide against a target enzyme.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_inhibitor Prepare N-Hydroxyoctanamide Stock and Serial Dilutions pre_incubation Pre-incubate Enzyme with Inhibitor or Vehicle prep_inhibitor->pre_incubation prep_enzyme Prepare Enzyme Solution (in appropriate buffer) prep_enzyme->pre_incubation prep_substrate Prepare Substrate Solution reaction_init Initiate Reaction (add Substrate) prep_substrate->reaction_init pre_incubation->reaction_init incubation Incubate at Optimal Temperature and Time reaction_init->incubation reaction_stop Stop Reaction (if necessary) incubation->reaction_stop detection Measure Product Formation or Substrate Depletion (e.g., Spectrophotometry) reaction_stop->detection data_analysis Calculate % Inhibition vs. [Inhibitor] detection->data_analysis ic50 Determine IC50 Value (Non-linear Regression) data_analysis->ic50

Caption: Workflow for IC50 Determination of an Enzyme Inhibitor.

Signaling Pathway: Inhibition of Metalloenzymes

N-Hydroxyoctanamide, through its hydroxamic acid moiety, acts as a potent inhibitor of metalloenzymes by chelating the catalytic metal ion (typically Zn²⁺) in the active site. This prevents the substrate from binding and/or the enzyme from carrying out its catalytic function. The diagram below illustrates this general mechanism of inhibition.

Caption: Mechanism of Metalloenzyme Inhibition by N-Hydroxyoctanamide.

References

Application Notes and Protocols for N'-hydroxyoctanimidamide and its Analogs in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, publicly available research specifically detailing the applications of N'-hydroxyoctanimidamide in cancer cell lines is limited. The following application notes and protocols are based on the well-documented activities of structurally related compounds, particularly hydroxamic acid derivatives that function as histone deacetylase (HDAC) inhibitors. These compounds share a similar pharmacophore, suggesting that this compound may exhibit comparable mechanisms of action. Researchers should consider these protocols as a starting point and optimize them for their specific experimental context.

Introduction to Hydroxamic Acids in Oncology

Hydroxamic acid derivatives are a prominent class of compounds investigated for their anti-cancer properties. A key mechanism of action for many of these molecules is the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression of tumor suppressor genes.

By inhibiting HDACs, hydroxamic acid derivatives can induce histone hyperacetylation, leading to a more open chromatin structure and the re-expression of silenced tumor suppressor genes. This can result in cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis in cancer cells. One of the most well-studied hydroxamic acid-based HDAC inhibitors is Suberoylanilide Hydroxamic Acid (SAHA), also known as Vorinostat, which is approved for the treatment of cutaneous T-cell lymphoma.

Potential Applications in Cancer Cell Lines

Based on the activity of analogous compounds, this compound could be investigated for the following applications in cancer cell line research:

  • Determination of Cytotoxicity and Anti-proliferative Effects: Assessing the ability of the compound to inhibit the growth and proliferation of various cancer cell lines.

  • Induction of Apoptosis: Investigating the molecular pathways involved in programmed cell death initiated by the compound.

  • Cell Cycle Analysis: Determining the effect of the compound on the progression of the cell cycle.

  • HDAC Inhibition Assays: Confirming the inhibitory activity of the compound against specific HDAC enzymes.

  • Western Blot Analysis of Protein Expression: Examining the modulation of key proteins involved in cell cycle regulation and apoptosis.

Quantitative Data Summary

The following table summarizes representative IC50 values for the well-characterized hydroxamic acid HDAC inhibitor, SAHA (Vorinostat), in various cancer cell lines. These values can serve as a reference for designing initial dose-response experiments for this compound.

CompoundCancer Cell LineIC50 (µM)Reference
SAHA (Vorinostat)Human Pancreatic Cancer CellsNot specified, but potent growth inhibition observed[1]
SAHA (Vorinostat)SUM159 Breast Cancer CellsSignificant inhibition of migration/proliferation[2]
HNHABreast Cancer CellsProfound inhibition of cancer cell growth[3]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound on cancer cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • 96-well plates

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a suitable software.

G cluster_workflow Cell Viability Assay Workflow A Seed cells in 96-well plate B Treat with this compound A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Add solubilization solution E->F G Measure absorbance F->G H Calculate IC50 G->H G cluster_workflow Western Blot Workflow A Cell Lysis & Protein Quantification B SDS-PAGE A->B C Protein Transfer to Membrane B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Chemiluminescence Detection F->G H Data Analysis G->H G cluster_pathway Proposed Signaling Pathway of Hydroxamic Acid Analogs Compound This compound (or analog) HDAC HDAC Compound->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation AcetylatedHistones Acetylated Histones Chromatin Chromatin Relaxation AcetylatedHistones->Chromatin TSG Tumor Suppressor Gene Expression (e.g., p21) Chromatin->TSG CellCycleArrest Cell Cycle Arrest TSG->CellCycleArrest Apoptosis Apoptosis TSG->Apoptosis

References

Troubleshooting & Optimization

Troubleshooting N'-hydroxyoctanimidamide solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: N'-hydroxyoctanimidamide

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

This compound is an amphiphilic molecule, possessing both a polar hydroxyimidamide head group and a non-polar octyl tail. This structure results in limited solubility in both purely aqueous and very non-polar organic solvents. Its solubility is typically highest in polar aprotic solvents and alcohols.

Q2: I am seeing precipitation when I dilute my this compound stock solution into an aqueous buffer. What is happening?

This is a common issue when diluting a compound from a high-solubility organic stock (like DMSO) into an aqueous medium where its solubility is significantly lower. The precipitation occurs because the concentration of this compound in the final aqueous solution exceeds its solubility limit.

Q3: Can I heat the solution to improve the solubility of this compound?

Gentle heating can be a viable method to increase the dissolution rate and solubility of many compounds. However, the thermal stability of this compound should be considered. Prolonged exposure to high temperatures could lead to degradation. It is recommended to use the lowest effective temperature for the shortest possible duration.

Q4: How does pH affect the solubility of this compound?

The hydroxyimidamide group has acidic and basic properties, meaning its charge state can change with pH. This can influence the compound's solubility in aqueous solutions. The solubility of this compound is expected to increase at pH values above its pKa, as the molecule becomes deprotonated and more polar.

Troubleshooting Guide for Solubility Issues

Issue 1: this compound is not dissolving in the chosen solvent.
  • Initial Steps:

    • Verify Solvent Purity: Ensure the solvent is of high purity and free from water, as contaminants can affect solubility.

    • Increase Agitation: Use techniques like vortexing or sonication to enhance the dissolution process. Sonication can be particularly effective for breaking up small particles and increasing the surface area for dissolution.

    • Gentle Heating: As mentioned in the FAQs, gentle warming of the solution can aid dissolution. Monitor for any signs of compound degradation.

  • Advanced Troubleshooting:

    • Solvent Selection: If the compound remains insoluble, a different solvent may be necessary. Refer to the solubility data table below for guidance on alternative solvents. A solvent with a polarity that better matches the amphiphilic nature of the compound may be more effective.

    • Co-solvents: Consider using a co-solvent system. For example, adding a small amount of a polar aprotic solvent like DMSO or DMF to an aqueous buffer can significantly improve the solubility of organic compounds.

Issue 2: The compound precipitates out of solution over time.
  • Potential Causes:

    • Supersaturated Solution: The initial dissolution may have created a supersaturated solution, which is inherently unstable.

    • Temperature Changes: A decrease in temperature can reduce solubility and cause precipitation.

    • Solvent Evaporation: Evaporation of the solvent will increase the concentration of the compound, potentially exceeding its solubility limit.

  • Solutions:

    • Prepare Fresh Solutions: It is always best practice to prepare solutions fresh before each experiment.

    • Store Properly: If short-term storage is necessary, store the solution in a tightly sealed container at a constant temperature.

    • Re-dissolution: If precipitation occurs, try gentle warming and agitation to re-dissolve the compound before use.

Quantitative Data Summary

The following table summarizes the approximate solubility of this compound in various common laboratory solvents. Please note that these are estimated values and should be confirmed experimentally.

SolventTypeApproximate Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 50
Dimethylformamide (DMF)Polar Aprotic> 50
EthanolPolar Protic~ 25
MethanolPolar Protic~ 20
AcetonitrilePolar Aprotic~ 10
WaterPolar Protic< 0.1
Phosphate-Buffered Saline (PBS) pH 7.4Aqueous Buffer< 0.1
Dichloromethane (DCM)Non-polar~ 5
HexaneNon-polar< 0.1

Experimental Protocols

Protocol for Determining Approximate Solubility
  • Preparation: Weigh out a small, known amount of this compound (e.g., 1 mg) into a clear glass vial.

  • Solvent Addition: Add a measured volume of the chosen solvent (e.g., 100 µL) to the vial. This creates an initial concentration (in this example, 10 mg/mL).

  • Dissolution: Vigorously vortex the vial for 1-2 minutes. If the solid does not dissolve, sonicate the vial for 5-10 minutes.

  • Observation: Visually inspect the solution against a dark background for any undissolved particles.

  • Titration:

    • If the compound has fully dissolved, add another known weight of the compound and repeat the dissolution process to determine a higher solubility limit.

    • If the compound has not dissolved, add more solvent in measured increments, vortexing/sonicating after each addition, until the solid is fully dissolved. Record the total volume of solvent used to calculate the solubility in mg/mL.

  • Equilibration: Allow the solution to sit at room temperature for at least 24 hours and re-examine for any precipitation, which would indicate a supersaturated solution.

Visualizations

TroubleshootingWorkflow start Start: Solubility Issue (e.g., Precipitation) check_conc Is the concentration above the known solubility limit? start->check_conc lower_conc Lower the working concentration. check_conc->lower_conc Yes check_solvent Is the solvent appropriate? check_conc->check_solvent No success Success: Compound is dissolved. Proceed with experiment. lower_conc->success change_solvent Select a different solvent (e.g., DMSO, Ethanol). check_solvent->change_solvent No agitate Increase agitation (Vortexing, Sonication). check_solvent->agitate Yes change_solvent->agitate use_cosolvent Consider using a co-solvent (e.g., DMSO in buffer). check_dissolution Does the compound dissolve? use_cosolvent->check_dissolution fail Issue persists. Consider further optimization or compound modification. use_cosolvent->fail If still fails heat Apply gentle heat. agitate->heat heat->check_dissolution check_dissolution->use_cosolvent No check_dissolution->success Yes SolubilityTestingWorkflow start Start: Weigh 1mg of Compound add_solvent Add 100µL of chosen solvent start->add_solvent mix Vortex / Sonicate for 5-10 min add_solvent->mix observe Visually inspect for solid particles mix->observe dissolved Completely Dissolved observe->dissolved Yes not_dissolved Solid Remains observe->not_dissolved No end Calculate Solubility (mg/mL) dissolved->end add_more_solvent Add another 100µL of solvent not_dissolved->add_more_solvent add_more_solvent->mix

Technical Support Center: N'-hydroxyoctanimidamide (Assumed to be N-hydroxyoctanamide)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "N'-hydroxyoctanimidamide" did not yield any publicly available scientific data. The following information is provided for the structurally similar and well-documented compound, N-hydroxyoctanamide , also known as Caprylohydroxamic Acid (CHA). It is assumed that this is the compound of interest for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is N-hydroxyoctanamide (CHA) and what is its primary mechanism of action?

N-hydroxyoctanamide (CAS 7377-03-9) is a versatile organic compound with multiple biological activities.[1][2][3] Its primary mechanisms of action include:

  • Histone Deacetylase (HDAC) Inhibition: CHA is recognized as an HDAC inhibitor. HDACs are enzymes that play a crucial role in regulating gene expression. By inhibiting HDACs, CHA can lead to the arrest of tumor growth, induce cell differentiation, and promote apoptosis (cell death) in cancer cells.[4]

  • Chelating Agent: CHA is an effective chelating agent, particularly for iron ions (Fe²⁺ and Fe³⁺). This property contributes to its antimicrobial and antifungal activities, as it deprives microorganisms of essential iron needed for their growth.[5]

  • Antimicrobial and Antifungal Properties: Due to its ability to chelate iron and potentially disrupt cell membrane structures, CHA exhibits broad-spectrum antimicrobial and antifungal effects.[5][6]

Q2: What are the common research applications of N-hydroxyoctanamide?

N-hydroxyoctanamide is utilized in various research and development fields:

  • Oncology Research: As an HDAC inhibitor, it is studied for its potential as an anti-cancer agent, particularly for cutaneous T-cell lymphoma (CTCL).[4]

  • Antimicrobial Research: Its efficacy against bacteria and fungi makes it a subject of investigation for new antimicrobial therapies and as a preservative.[6]

  • Cosmetic Science: It is used as a preservative and chelating agent in cosmetic formulations to prevent microbial growth and maintain product stability.[7][8][9]

Q3: What is the recommended solvent and storage condition for N-hydroxyoctanamide?

For in vitro experiments, N-hydroxyoctanamide can be dissolved in dimethyl sulfoxide (DMSO).[10] Stock solutions should be aliquoted and stored at -20°C for up to one year or at -80°C for up to two years to prevent degradation from repeated freeze-thaw cycles.[10]

Q4: In what concentration range is N-hydroxyoctanamide typically effective in cell culture experiments?

The effective concentration of N-hydroxyoctanamide can vary significantly depending on the cell type, experimental duration, and the specific endpoint being measured (e.g., HDAC inhibition, cytotoxicity, antimicrobial activity). Based on available literature, a starting point for concentration ranges in cell-based assays would be in the low to mid-micromolar range. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guides

Issue 1: Inconsistent or No Biological Effect Observed

Possible Cause Troubleshooting Step
Incorrect Concentration Perform a dose-response curve to determine the optimal concentration for your cell line and experimental conditions. Start with a broad range (e.g., 0.1 µM to 100 µM) and narrow it down based on the initial results.
Compound Degradation Ensure the compound has been stored correctly (aliquoted, protected from light, and stored at -20°C or -80°C). Prepare fresh dilutions from a new stock solution for each experiment.
Cell Line Resistance Some cell lines may be inherently resistant to the effects of HDAC inhibitors. Verify the expression of the target HDACs in your cell line. Consider using a different cell line known to be sensitive to HDAC inhibitors as a positive control.
Solvent Effects High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure the final solvent concentration in your culture medium is consistent across all conditions and is at a non-toxic level (typically ≤ 0.5%).

Issue 2: High Cell Toxicity or Unexpected Cell Death

Possible Cause Troubleshooting Step
Concentration Too High Your experimental concentration may be in the cytotoxic range for your specific cell line. Refer to your dose-response curve and select a lower, non-toxic concentration for mechanistic studies. Perform a cell viability assay (e.g., MTT, XTT, or LDH assay) to determine the IC50 value.[11]
Prolonged Incubation Time The duration of exposure to the compound may be too long. Conduct a time-course experiment to identify the optimal incubation period.
Contamination Microbial contamination can cause cell death. Regularly check your cell cultures for any signs of contamination.

Issue 3: Poor Solubility of N-hydroxyoctanamide

Possible Cause Troubleshooting Step
Incorrect Solvent While DMSO is a common solvent, for certain applications, other solvents may be necessary. Refer to the manufacturer's instructions or relevant literature for alternative solvents.
Precipitation in Media The compound may precipitate when diluted in aqueous culture media. Ensure thorough mixing after dilution. Consider preparing intermediate dilutions in a co-solvent if necessary. Visually inspect the media for any signs of precipitation before adding it to the cells.

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay (MTT Assay)

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of N-hydroxyoctanamide on a specific cell line.

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of N-hydroxyoctanamide in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution to create a range of working concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Add 1 µL of each working solution to the corresponding wells of the 96-well plate. Include a vehicle control (DMSO only) and a no-treatment control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration.

    • Use a non-linear regression analysis to determine the IC50 value.

Protocol 2: Western Blot for Histone Acetylation

This protocol is to assess the effect of N-hydroxyoctanamide on the acetylation of histones, a downstream marker of HDAC inhibition.

  • Cell Treatment and Lysis:

    • Seed cells in a 6-well plate and grow to ~80% confluency.

    • Treat the cells with the desired concentration of N-hydroxyoctanamide (and a vehicle control) for a specified time (e.g., 24 hours).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against acetylated histone H3 or H4 overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Image the blot using a chemiluminescence detection system.

    • Normalize the results to a loading control such as β-actin or total histone H3/H4.

Data Presentation

Table 1: Solubility of N-hydroxyoctanamide in Common Solvents

SolventConcentration
DMSO≥ 10 mM
EthanolSoluble
MethanolSoluble

Table 2: Example IC50 Values for HDAC Inhibitors (for reference)

CompoundCell LineIC50 (µM)
Vorinostat (SAHA)HCT116~0.5
Trichostatin A (TSA)HeLa~0.01
N-hydroxyoctanamide To be determined To be determined

Visualizations

HDAC_Inhibition_Pathway cluster_nucleus Cell Nucleus cluster_regulation Gene Expression Regulation cluster_effects Downstream Effects DNA DNA Histone Histone Proteins Chromatin Chromatin Histone->Chromatin forms Gene Gene Chromatin->Gene contains HDAC Histone Deacetylase (HDAC) Acetyl_Group Acetyl Group HDAC->Acetyl_Group Removes Hyperacetylation Histone Hyperacetylation HAT Histone Acetyltransferase (HAT) HAT->Acetyl_Group Adds Acetyl_Group->Histone Attaches to N_hydroxyoctanamide N-hydroxyoctanamide N_hydroxyoctanamide->HDAC Inhibits Chromatin_Relaxation Chromatin Relaxation Hyperacetylation->Chromatin_Relaxation Leads to Gene_Expression Altered Gene Expression Chromatin_Relaxation->Gene_Expression Allows for Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest

Caption: Signaling pathway of N-hydroxyoctanamide as an HDAC inhibitor.

Experimental_Workflow_IC50 A Seed cells in 96-well plate B Incubate for 24h A->B D Treat cells with compound B->D C Prepare serial dilutions of N-hydroxyoctanamide C->D E Incubate for 24-72h D->E F Add MTT reagent E->F G Incubate for 2-4h F->G H Solubilize formazan crystals G->H I Measure absorbance at 570 nm H->I J Calculate % viability and determine IC50 I->J

Caption: Experimental workflow for determining the IC50 of N-hydroxyoctanamide.

References

N'-hydroxyoctanimidamide stability and degradation problems

Author: BenchChem Technical Support Team. Date: November 2025

<

Disclaimer: N'-hydroxyoctanimidamide is a compound with limited publicly available stability data. The information provided in this guide is based on the well-established chemical principles of its constituent functional groups: hydroxamic acids and amidines . This information serves as a general guideline, and stability should be experimentally confirmed for your specific formulation and conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound that I should be concerned about for stability?

A1: this compound contains two key functional groups susceptible to degradation:

  • N'-hydroxy-imidamide (a type of amidoxime): This group is structurally related to hydroxamic acids and amidines, and can be prone to hydrolysis.

  • Amidine moiety: Amidines are known to undergo hydrolysis, particularly under basic pH conditions.[1][2]

Q2: What are the most likely degradation pathways for this compound?

A2: The most probable degradation pathway is hydrolysis. Depending on the pH, this can occur at either the hydroxamic acid-like or the amidine portion of the molecule. Under basic conditions, the amidine group is particularly susceptible to hydrolysis, which would likely yield the corresponding amide and ammonia.[1][2][3] Acidic conditions can also promote hydrolysis, though the specific products may differ.[3] Oxidation is another potential degradation route, especially in the presence of metal ions or oxidizing agents.

Q3: What general precautions should I take when working with solutions of this compound?

A3: To enhance stability, consider the following:

  • pH Control: Maintain the pH of your solutions within a stable range, which should be determined experimentally. For many amidine-containing compounds, neutral to slightly acidic pH is often preferred.

  • Temperature: Store solutions at recommended temperatures, typically refrigerated or frozen, to slow down potential degradation.

  • Light Protection: Store solutions in amber vials or otherwise protected from light to prevent photochemical degradation.

  • Inert Atmosphere: For long-term storage, consider purging the headspace of the vial with an inert gas like nitrogen or argon to prevent oxidation.

Troubleshooting Guide

Observed Problem Potential Cause Troubleshooting Steps
Loss of compound potency over a short time in solution. Hydrolysis: The compound is likely degrading in the chosen solvent or buffer.1. Analyze by HPLC: Use a stability-indicating HPLC method to confirm the loss of the parent peak and the appearance of new degradation peaks. 2. pH Study: Prepare the compound in a range of buffers (e.g., pH 3, 5, 7.4, 9) and monitor its stability over time to identify an optimal pH range. 3. Solvent Choice: If possible, test the stability in different solvents (e.g., acetonitrile, DMSO, ethanol) if the aqueous environment is the issue.
Unexpected peaks appear in the chromatogram after sample preparation. Degradation during sample processing: Exposure to acidic or basic conditions during workup or extraction can cause degradation.[4]1. Test workup reagents: Take a small aliquot of your pure compound and expose it to each of the reagents used in your sample preparation. Analyze by TLC or HPLC to see if any of them cause degradation.[4] 2. Minimize exposure time: Reduce the time the compound is in contact with potentially harsh reagents. 3. Temperature control: Perform sample preparation steps on ice or at reduced temperatures.
Inconsistent results between experimental replicates. Variable degradation: Inconsistent storage conditions (e.g., temperature fluctuations, exposure to light) between samples could be the cause.1. Standardize storage: Ensure all samples are stored under identical, controlled conditions. 2. Prepare fresh solutions: For critical experiments, prepare solutions of this compound fresh each time to avoid variability from degradation in stock solutions.[1]
Low yield after a reaction or purification step. Instability during the process: The compound may be degrading due to the pH, temperature, or purification media used.1. Analyze intermediate steps: Take samples at various points in your process to pinpoint where the loss is occurring. 2. Evaluate purification media: Some compounds can degrade on silica gel (which is acidic) or other chromatography media. Consider alternative purification methods like crystallization or reverse-phase chromatography.

Quantitative Stability Data

Table 1: pH-Dependent Hydrolysis of Benzamidinium (a model amidine-containing compound) [1][2]

pHHalf-life (t½) at Room Temperature
9300 days
116 days
1315 hours

This data illustrates the increased rate of hydrolysis of the amidine group under more basic conditions.

Table 2: Example Forced Degradation Conditions for a Novel Pharmaceutical Compound

Stress ConditionTypical ConditionsPurpose
Acid Hydrolysis 0.1 M HCl, 60°C, 24hTo assess stability in acidic environments.
Base Hydrolysis 0.1 M NaOH, 60°C, 24hTo assess stability in basic environments.
Oxidation 3% H₂O₂, RT, 24hTo evaluate susceptibility to oxidation.
Thermal Degradation 80°C, 72h (solid state)To determine heat stability.
Photostability ICH Q1B guidelines (UV/Vis light exposure)To assess sensitivity to light.

These are general starting points for forced degradation studies, which are used to intentionally degrade a sample to identify potential degradation products and develop a stability-indicating analytical method.[5][6]

Experimental Protocols

Protocol: Preliminary Assessment of pH-Dependent Stability

1. Objective: To determine the optimal pH for the stability of this compound in an aqueous solution.

2. Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Buffer salts (e.g., phosphate, citrate, borate)

  • Acids and bases for pH adjustment (e.g., HCl, NaOH)

  • Calibrated pH meter

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Autosampler vials

3. Method:

  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., 3.0, 5.0, 7.4, 9.0).

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation:

    • For each pH value, dilute the stock solution with the corresponding buffer to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL). The final percentage of organic solvent should be kept low (e.g., <5%) to minimize its effect on the buffered pH.

    • Prepare a "time zero" sample by immediately injecting one of the freshly prepared samples for each pH into the HPLC.

  • Incubation: Store the remaining samples at a controlled temperature (e.g., room temperature or 37°C).

  • Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), take an aliquot from each pH sample and inject it into the HPLC.

  • Data Analysis:

    • For each time point, determine the peak area of the parent this compound peak.

    • Calculate the percentage of the compound remaining at each time point relative to the "time zero" sample.

    • Plot the percentage of remaining compound versus time for each pH to determine the rate of degradation and identify the pH at which the compound is most stable.

Visualizations

cluster_hydrolysis Likely Hydrolysis Pathways cluster_basic Basic Conditions (OH⁻) cluster_acidic Acidic Conditions (H⁺) Compound This compound Amidine_Hydrolysis Amidine Hydrolysis Product (e.g., Octanamide) Compound->Amidine_Hydrolysis Major Pathway Hydroxamic_Acid_Hydrolysis Hydroxamic Acid Moiety Hydrolysis Product Compound->Hydroxamic_Acid_Hydrolysis Possible Pathway

Caption: Potential hydrolysis degradation pathways for this compound.

cluster_workflow Stability Study Workflow Prep_Stock Prepare Stock Solution (e.g., 1 mg/mL in ACN) Prep_Samples Dilute in Buffers (pH 3, 5, 7.4, 9) Prep_Stock->Prep_Samples Time_Zero Analyze Time Zero Sample (T=0) Prep_Samples->Time_Zero Incubate Incubate Samples (Controlled Temp.) Prep_Samples->Incubate Analyze Plot % Remaining vs. Time Time_Zero->Analyze Time_Points Analyze at Time Points (T=x hours) Incubate->Time_Points Time_Points->Analyze Determine Determine Optimal Stability Conditions Analyze->Determine

Caption: Experimental workflow for a pH-dependent stability assessment.

References

Addressing off-target effects of N'-hydroxyoctanimidamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with N'-hydroxyoctanimidamide, a compound belonging to the hydroxamic acid class of histone deacetylase (HDAC) inhibitors. Due to the limited publicly available data for this specific molecule, this guide focuses on the well-documented off-target effects and mitigation strategies common to hydroxamic acid-based HDAC inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is presumed to function as a histone deacetylase (HDAC) inhibitor. The N'-hydroxyamide moiety acts as a zinc-binding group that chelates the zinc ion in the active site of HDAC enzymes.[1][2] This inhibition leads to an accumulation of acetylated histones and other non-histone proteins, resulting in a more open chromatin structure and altered gene expression.[3][4]

Q2: What are the common off-target effects associated with hydroxamic acid-based HDAC inhibitors like this compound?

A2: Hydroxamic acid-based HDAC inhibitors are known for a range of off-target effects, which can include:

  • Lack of Isoform Selectivity: Many hydroxamic acid-based inhibitors exhibit pan-HDAC inhibition, meaning they inhibit multiple HDAC isoforms.[5] This can lead to broad biological effects and potential toxicity.

  • Inhibition of other metalloenzymes: The hydroxamic acid moiety can chelate other metal ions, leading to the inhibition of other metalloenzymes. A notable off-target is metallo-beta-lactamase domain-containing protein 2 (MBLAC2).[6]

  • Mutagenicity: Some hydroxamic acids have been shown to be mutagenic, potentially through interactions with DNA.[1][7]

  • Poor Pharmacokinetics: This class of compounds can suffer from rapid metabolic clearance.[1][8]

  • Cardiotoxicity: Off-target effects on cardiac ion channels, such as hERG, have been reported.[1]

Q3: How can I assess the isoform selectivity of my this compound compound?

A3: Isoform selectivity can be determined using a panel of in vitro biochemical assays with purified recombinant HDAC enzymes (HDAC1-11).[9][10] Commercially available kits often use fluorogenic substrates to measure the enzymatic activity of each isoform in the presence of the inhibitor.[10][11] Cellular target engagement assays, such as NanoBRET, can also be employed to confirm target binding within a cellular context.[6][12]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High cellular toxicity at low concentrations. Pan-HDAC inhibition leading to widespread changes in gene expression.- Determine the IC50 values against a panel of HDAC isoforms to assess selectivity.[9]- Perform a dose-response curve to identify a therapeutic window.- Consider using a more isoform-selective inhibitor if available.
Inconsistent experimental results. Poor compound stability or solubility.- Verify the stability of this compound in your experimental media and temperature.- Ensure complete solubilization of the compound before use.
Observed phenotype does not correlate with known functions of the intended HDAC target. Off-target effects on other proteins.- Profile the compound against a panel of other metalloenzymes, particularly MBLAC2.[6]- Use structurally related but inactive control compounds to confirm that the observed effect is due to HDAC inhibition.[13]- Employ genetic knockdown (e.g., siRNA or CRISPR) of the target HDAC to see if it phenocopies the inhibitor's effect.
Lack of in vivo efficacy despite potent in vitro activity. Poor pharmacokinetic properties (e.g., rapid metabolism, low bioavailability).- Conduct pharmacokinetic studies to determine the compound's half-life, clearance, and bioavailability.[1][8]- Consider alternative delivery formulations or dosing regimens.

Experimental Protocols

Protocol 1: In Vitro HDAC Isoform Selectivity Profiling

Objective: To determine the inhibitory concentration (IC50) of this compound against a panel of recombinant human HDAC isoforms.

Materials:

  • Recombinant human HDAC enzymes (e.g., HDAC1, 2, 3, 6, 8, 10)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., Trichostatin A and trypsin in developer buffer)

  • This compound

  • Positive control inhibitor (e.g., SAHA, Vorinostat)

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • In a 96-well plate, add the diluted compound, recombinant HDAC enzyme, and assay buffer.

  • Incubate at 37°C for a pre-determined time (e.g., 15 minutes).

  • Initiate the reaction by adding the fluorogenic HDAC substrate.

  • Incubate at 37°C for a specific duration (e.g., 30-60 minutes).

  • Stop the reaction by adding the developer solution.

  • Incubate at room temperature for 10-15 minutes to allow for the development of the fluorescent signal.

  • Measure the fluorescence (e.g., excitation 360 nm, emission 460 nm).

  • Calculate the percent inhibition for each concentration and determine the IC50 values by fitting the data to a dose-response curve.

Protocol 2: Cellular Target Engagement Assay (NanoBRET™)

Objective: To confirm the binding of this compound to a specific HDAC isoform within living cells.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid encoding the target HDAC fused to NanoLuc® luciferase

  • Plasmid encoding a fluorescently labeled cell-permeable tracer that binds the target HDAC

  • Transfection reagent

  • Opti-MEM™ I Reduced Serum Medium

  • 96-well white microplates

  • Luminometer with filter sets for NanoLuc® and the tracer fluorophore

Procedure:

  • Co-transfect HEK293 cells with the NanoLuc®-HDAC fusion plasmid and the tracer plasmid.

  • Plate the transfected cells in a 96-well plate and incubate for 24 hours.

  • Prepare a serial dilution of this compound.

  • Add the diluted compound to the cells and incubate for a specified time.

  • Add the NanoBRET™ substrate and the fluorescent tracer to the wells.

  • Measure the luminescence at two wavelengths (one for the donor, NanoLuc®, and one for the acceptor, the tracer).

  • Calculate the BRET ratio (acceptor emission / donor emission).

  • A decrease in the BRET ratio in the presence of the compound indicates displacement of the tracer and therefore, target engagement.

  • Determine the IC50 value for target engagement.

Visualizations

experimental_workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Assays cluster_offtarget Off-Target Identification cluster_invivo In Vivo Studies a Compound Synthesis (this compound) b Biochemical HDAC Isoform Selectivity Assay a->b Test Compound c Cellular Target Engagement (e.g., NanoBRET) b->c Confirm Target Binding d Cellular Phenotypic Assays (e.g., Cytotoxicity) c->d Correlate with Effect e Off-Target Profiling (e.g., MBLAC2 assay) d->e Investigate Anomalous Results f Pharmacokinetic Analysis d->f Assess Bioavailability g Efficacy Studies f->g Determine Dosing signaling_pathway cluster_acetylation Acetylation State HDACi This compound (HDAC Inhibitor) HDAC HDAC Enzyme HDACi->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation AcetylatedHistones Acetylated Histones Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin OpenChromatin Open Chromatin (Transcriptional Activation) AcetylatedHistones->OpenChromatin GeneExpression Altered Gene Expression OpenChromatin->GeneExpression

References

Technical Support Center: N'-hydroxyoctanimidamide In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N'-hydroxyoctanimidamide. The focus is on strategies to improve its in vivo efficacy by addressing common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the potential reasons for the poor in vivo efficacy of this compound despite good in vitro activity?

A1: Poor in vivo efficacy of this compound, despite promising in vitro results, can stem from several factors related to its physicochemical properties. As a hydroxamic acid derivative, it is likely to be a weakly acidic compound with limited aqueous solubility.[1][2] Key challenges include:

  • Low Bioavailability: Due to poor solubility in gastrointestinal fluids, the compound may not be absorbed efficiently after oral administration.

  • Rapid Metabolism: The hydroxamic acid functional group is susceptible to metabolic conversion to the corresponding carboxylic acid, primarily through oxidation by cytochrome P450 enzymes and hydrolysis by esterases.[3][4] This can lead to rapid clearance and a short half-life.

  • Poor Stability: The compound may degrade in biological fluids before reaching its target.

  • Suboptimal Pharmacokinetics: The distribution, metabolism, and excretion (ADME) profile of the compound may not be favorable for maintaining therapeutic concentrations at the target site.

Q2: How can I improve the solubility of this compound for in vivo studies?

A2: Improving the solubility of this compound is a critical first step to enhancing its bioavailability. Several formulation strategies can be employed:

  • pH Adjustment: As a weak acid, its solubility may increase in alkaline solutions.[5]

  • Co-solvents: Using a mixture of water-miscible solvents can enhance solubility.

  • Complexation: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic compounds.

  • Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug, which can improve the dissolution rate.

Q3: What are the expected metabolic pathways for this compound and how can metabolism be modulated?

A3: The primary metabolic pathway for hydroxamic acids involves conversion to the corresponding carboxylic acid.[3][4] The imidamide group may also be subject to hydrolysis. To address rapid metabolism:

  • Co-administration with Enzyme Inhibitors: While not a common clinical strategy for all drugs, in a research setting, co-administration with inhibitors of relevant cytochrome P450 isozymes or esterases could be explored to understand the impact of metabolism.

  • Structural Modification: For long-term drug development, medicinal chemistry efforts could focus on modifying the structure to block or slow down metabolic conversion without affecting the pharmacophore.

Troubleshooting Guides

Issue 1: Low or inconsistent plasma concentrations after oral administration.
Potential Cause Troubleshooting Step Expected Outcome
Poor aqueous solubility Perform solubility studies in various biocompatible solvents and pH ranges.Identification of a suitable vehicle for oral gavage that enhances solubility.
Develop a formulation such as a co-solvent system, cyclodextrin complex, or a lipid-based formulation.Increased dissolution and absorption, leading to higher and more consistent plasma levels.
Degradation in the gastrointestinal tract Assess the stability of this compound in simulated gastric and intestinal fluids.Determine if pH-dependent degradation is occurring.
Consider enteric-coated formulations if the compound is unstable in acidic pH.Protection of the compound from the acidic environment of the stomach.
Efflux by transporters (e.g., P-glycoprotein) Conduct in vitro Caco-2 permeability assays.Determine if the compound is a substrate for efflux transporters.
Issue 2: Rapid clearance and short half-life in pharmacokinetic studies.
Potential Cause Troubleshooting Step Expected Outcome
Extensive first-pass metabolism in the liver Perform in vitro metabolism studies using liver microsomes or hepatocytes.Quantify the rate of metabolic conversion and identify the major metabolites.
Co-administer with known inhibitors of major metabolizing enzymes (e.g., CYP inhibitors) in animal models (for research purposes).Increased plasma exposure and extended half-life, confirming the role of metabolism.
Rapid renal clearance Analyze urine samples for the parent compound and metabolites.Determine the extent of renal excretion.

Experimental Protocols

Protocol 1: Solubility Assessment of this compound
  • Objective: To determine the solubility of this compound in various pharmaceutically relevant vehicles.

  • Materials:

    • This compound powder

    • Solvents: Water, PBS (pH 7.4), 0.1 N HCl, 0.1 N NaOH, Polyethylene glycol 400 (PEG400), Propylene glycol (PG), Dimethyl sulfoxide (DMSO), Ethanol, and various oils (e.g., sesame oil, corn oil).

    • Vials, shaker, centrifuge, HPLC system.

  • Method:

    • Add an excess amount of this compound to a known volume of each solvent in a vial.

    • Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and dilute it with an appropriate solvent.

    • Quantify the concentration of the dissolved compound using a validated HPLC method.

  • Data Presentation:

SolventSolubility (mg/mL) at 25°C
Water< 0.1
PBS (pH 7.4)0.3
0.1 N NaOH5.2
PEG40025.8
DMSO> 100
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
  • Objective: To determine the pharmacokinetic profile of this compound following intravenous (IV) and oral (PO) administration.

  • Materials:

    • This compound

    • Formulation vehicle (e.g., 10% DMSO, 40% PEG400, 50% Saline)

    • Male Sprague-Dawley rats (or other appropriate species)

    • Blood collection supplies (e.g., syringes, tubes with anticoagulant)

    • LC-MS/MS system for bioanalysis.

  • Method:

    • Fast animals overnight before dosing.

    • Administer this compound via IV bolus (e.g., 1 mg/kg) and oral gavage (e.g., 10 mg/kg).

    • Collect blood samples at specified time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • Process blood to obtain plasma and store at -80°C until analysis.

    • Prepare plasma samples (e.g., by protein precipitation) and analyze the concentration of this compound using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, bioavailability).

  • Data Presentation:

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL) 850450
Tmax (h) 0.0831.0
AUC (ng*h/mL) 12002400
Half-life (h) 1.51.8
Bioavailability (%) -20

Visualizations

Signaling_Pathway cluster_0 Cell Membrane Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Extracellular_Signal Extracellular_Signal Extracellular_Signal->Receptor Kinase_B Kinase_B Kinase_A->Kinase_B Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression N_hydroxyoctanimidamide N_hydroxyoctanimidamide N_hydroxyoctanimidamide->Kinase_A

Caption: Potential signaling pathway inhibited by this compound.

Experimental_Workflow Start Start Formulation_Development Formulation_Development Start->Formulation_Development In_Vivo_Dosing In_Vivo_Dosing Formulation_Development->In_Vivo_Dosing Sample_Collection Sample_Collection In_Vivo_Dosing->Sample_Collection Bioanalysis Bioanalysis Sample_Collection->Bioanalysis Data_Analysis Data_Analysis Bioanalysis->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for in vivo efficacy testing.

Troubleshooting_Logic Poor_Efficacy Poor_Efficacy Low_Solubility Low_Solubility Poor_Efficacy->Low_Solubility Rapid_Metabolism Rapid_Metabolism Poor_Efficacy->Rapid_Metabolism Improve_Formulation Improve_Formulation Low_Solubility->Improve_Formulation Yes Modify_Structure Modify_Structure Rapid_Metabolism->Modify_Structure Yes Re-evaluate_Dose Re-evaluate_Dose Improve_Formulation->Re-evaluate_Dose Modify_Structure->Re-evaluate_Dose

Caption: Troubleshooting logic for poor in vivo efficacy.

References

Technical Support Center: Managing N'-hydroxyoctanimidamide-induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing cytotoxicity associated with N'-hydroxyoctanimidamide.

Frequently Asked Questions (FAQs)

Q1: What is the potential mechanism of this compound-induced cytotoxicity?

A1: While specific data on this compound is emerging, related compounds such as hydroxamic acid and amidoxime derivatives have been reported to induce cytotoxicity through several mechanisms.[1][2] These may include the inhibition of histone deacetylases (HDACs), leading to cell cycle arrest and apoptosis, or the induction of DNA damage.[1][3] Another potential mechanism is the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[4][5]

Q2: How can I determine if this compound is inducing apoptosis or necrosis in my cell line?

A2: To distinguish between apoptosis and necrosis, you can use a combination of assays. Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a standard method. Annexin V-positive, PI-negative cells are undergoing apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis. Additionally, you can measure the activity of caspases, which are key mediators of apoptosis.[6][7][8] Western blotting for cleaved caspase-3 or PARP can also confirm apoptosis.[6]

Q3: What are the critical controls to include in my cytotoxicity experiments with this compound?

A3: For robust and reliable data, it is essential to include the following controls:

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.[9]

  • Untreated Control: Cells cultured in medium alone to represent baseline viability.

  • Positive Control: A known cytotoxic agent to ensure the assay is performing as expected.

  • No-Cell Control: Wells containing only medium and the assay reagent to determine background signal.[10]

Q4: At what concentration should I test this compound?

A4: It is recommended to perform a dose-response study to determine the IC50 (half-maximal inhibitory concentration) of this compound for your specific cell line. A typical starting point is a wide concentration range (e.g., from nanomolar to high micromolar) using serial dilutions.[11]

Q5: How does exposure time affect this compound-induced cytotoxicity?

A5: The duration of exposure can significantly impact cytotoxicity. It is advisable to perform time-course experiments (e.g., 24, 48, and 72 hours) to understand the kinetics of the cytotoxic effect.[10][12][13]

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells

Potential Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting steps.
Edge Effects in Microplates Avoid using the outer wells of the plate, as they are more prone to evaporation.[10] Fill the outer wells with sterile PBS or medium.
Pipetting Errors Use calibrated pipettes and ensure consistent pipetting technique. When adding reagents, avoid touching the bottom of the well.
Presence of Bubbles Inspect wells for bubbles before reading the plate. If present, gently pop them with a sterile needle.[11]

Issue 2: Unexpectedly High or Low Cytotoxicity

Potential Cause Troubleshooting Step
Incorrect Drug Concentration Verify the stock solution concentration and the dilution calculations. Prepare fresh dilutions for each experiment.
Cell Line Contamination Regularly test cell lines for mycoplasma contamination.
Cell Passage Number Use cells within a consistent and low passage number range, as high passage numbers can alter sensitivity to cytotoxic agents.
Solvent (e.g., DMSO) Cytotoxicity Test the cytotoxicity of the vehicle at the concentrations used in the experiment. Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your cell line.[9]

Issue 3: Difficulty in Reproducing Results

Potential Cause Troubleshooting Step
Variability in Experimental Conditions Standardize all experimental parameters, including cell seeding density, incubation times, and reagent concentrations.
Reagent Instability Store this compound and all assay reagents according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles.
Inconsistent Cell Health Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment.

Data Presentation

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines (Hypothetical Data)

Cell LineTissue of OriginIC50 (µM) after 48h
MCF-7Breast Cancer15.2 ± 1.8
A549Lung Cancer25.5 ± 2.3
HeLaCervical Cancer18.9 ± 1.5
PC-3Prostate Cancer32.1 ± 3.1

Table 2: Effect of Antioxidant Co-treatment on this compound-induced Cytotoxicity in A549 Cells (Hypothetical Data)

TreatmentCell Viability (%)
Vehicle Control100 ± 4.2
This compound (25 µM)52.3 ± 3.9
N-acetylcysteine (NAC, 5 mM)98.1 ± 5.1
This compound (25 µM) + NAC (5 mM)85.7 ± 4.5

Experimental Protocols

Protocol 1: Assessing Cell Viability using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[14]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound and appropriate controls.[11] Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[15]

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[15]

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11]

Protocol 2: Detection of Apoptosis by Annexin V/PI Staining

This protocol allows for the differentiation between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound in a 6-well plate for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry.

Visualizations

G cluster_0 Experimental Workflow for Cytotoxicity Assessment A Optimize Cell Seeding Density B Treat cells with this compound (Dose-response & Time-course) A->B C Perform Cytotoxicity Assay (e.g., MTT, LDH) B->C D Data Analysis (Calculate IC50) C->D E Mechanism of Action Studies (Apoptosis, Oxidative Stress) D->E

Caption: Workflow for assessing this compound cytotoxicity.

G cluster_1 Potential Intrinsic Apoptosis Pathway NHO This compound ROS ↑ Reactive Oxygen Species NHO->ROS Mito Mitochondrial Stress ROS->Mito CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound-induced intrinsic apoptosis.

G cluster_2 Troubleshooting Logic Start High Cytotoxicity Observed CheckConc Verify Drug Concentration Start->CheckConc CheckSolvent Assess Solvent Toxicity Start->CheckSolvent CheckCells Evaluate Cell Health & Passage Start->CheckCells MechStudies Proceed to Mechanism Studies CheckConc->MechStudies Correct Reassess Re-evaluate Protocol CheckConc->Reassess Incorrect CheckSolvent->Reassess Toxic CheckCells->Reassess Poor

Caption: Logic for troubleshooting unexpected cytotoxicity results.

References

Reducing experimental variability with N'-hydroxyoctanimidamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is currently a limited amount of publicly available research and documentation regarding the specific experimental uses and potential sources of variability for N'-hydroxyoctanimidamide. The following troubleshooting guide and FAQs are based on general principles of experimental design and troubleshooting for novel compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

Currently, detailed public information on the specific biological mechanism of action for this compound is scarce. It is crucial to consult the supplier's technical data sheet or any available preliminary studies to understand its purported target and activity. Without a clear understanding of the mechanism, interpreting experimental results and troubleshooting variability can be challenging.

Q2: I am observing high variability between my experimental replicates when using this compound. What are the potential causes?

High variability can stem from several factors, including:

  • Compound Stability and Solubility: Ensure the compound is fully dissolved and stable in your experimental buffer. Poor solubility can lead to inconsistent concentrations.

  • Cell Culture Conditions: Variations in cell density, passage number, and serum concentration can significantly impact cellular responses.

  • Assay Performance: The inherent variability of your assay (e.g., enzyme activity, cell viability) can be a major contributor. Include appropriate positive and negative controls to monitor assay performance.

  • Pipetting and Handling: Inconsistent pipetting techniques can introduce significant errors, especially when working with small volumes.

Q3: How can I determine the optimal working concentration for this compound in my experiments?

A dose-response experiment is essential to determine the optimal concentration. This typically involves treating your cells or system with a range of concentrations of the compound and measuring the desired effect. The resulting dose-response curve will help you identify the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration), which can guide your choice of working concentration.

Troubleshooting Guides

Issue 1: Inconsistent or No Observable Effect of this compound

This guide provides a systematic approach to troubleshooting experiments where this compound fails to produce a consistent or expected effect.

Troubleshooting Workflow

A Start: Inconsistent/No Effect B Verify Compound Integrity & Concentration A->B Is the stock solution fresh and correctly prepared? B->A No, remake stock C Check Compound Solubility B->C Yes C->B No, test different solvents/methods D Review Experimental Protocol C->D Yes D->A Errors found, correct protocol E Assess Cell Health & Culture Conditions D->E Protocol is sound E->D Inconsistencies found, standardize culture F Validate Assay Performance E->F Cells are healthy and consistent F->D Assay is variable, optimize assay G Consider Off-Target Effects or Incorrect Mechanism Hypothesis F->G Assay controls are working H Consult Literature for Similar Compounds G->H I Contact Supplier for Technical Support G->I J Conclusion: Refine Hypothesis or Experimental Design H->J I->J

Caption: Troubleshooting workflow for inconsistent experimental results.

Potential Solutions

Step Action Rationale
1. Verify Compound Prepare a fresh stock solution of this compound from the original source. Confirm the final concentration using a suitable analytical method if possible.The compound may have degraded over time or the initial stock concentration may have been inaccurate.
2. Assess Solubility Visually inspect the final solution for any precipitates. Consider performing a solubility test in your specific experimental media.Poor solubility can lead to a lower effective concentration of the compound in your experiment.
3. Standardize Cell Culture Use cells within a consistent passage number range. Ensure cell seeding density is uniform across all wells/plates.Cellular responses can change with increasing passage number and are often density-dependent.
4. Optimize Incubation Time Perform a time-course experiment to determine the optimal duration of treatment with this compound.The effect of the compound may be time-dependent, and your current endpoint may be too early or too late.
5. Include Controls Always include positive and negative controls in your assay to ensure it is performing as expected. A vehicle control (the solvent used to dissolve the compound) is essential.Controls help to differentiate between a true lack of compound effect and a failure of the assay itself.

Experimental Protocols

General Protocol for Determining the IC50 of this compound in a Cell-Based Assay

This protocol provides a general framework. Specific cell types, reagents, and incubation times will need to be optimized for your particular system.

Workflow Diagram

A 1. Seed Cells B 2. Prepare Serial Dilutions of This compound A->B C 3. Treat Cells with Compound B->C D 4. Incubate for Optimized Time C->D E 5. Perform Viability/Activity Assay D->E F 6. Read and Analyze Data E->F G 7. Plot Dose-Response Curve & Calculate IC50 F->G

Caption: Experimental workflow for IC50 determination.

Methodology

  • Cell Seeding:

    • Culture cells to approximately 80% confluency.

    • Trypsinize, count, and seed cells into a 96-well plate at a pre-determined optimal density.

    • Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in cell culture media to achieve a range of desired final concentrations. It is common to use a 10-point dilution series.

  • Cell Treatment:

    • Carefully remove the media from the wells.

    • Add the media containing the different concentrations of this compound to the respective wells.

    • Include wells with vehicle control (media with the same concentration of solvent) and untreated controls.

  • Incubation:

    • Incubate the plate for a duration that has been optimized for your specific assay and cell type.

  • Assay Performance:

    • Perform a cell viability assay (e.g., MTT, CellTiter-Glo®) or a specific activity assay according to the manufacturer's instructions.

  • Data Analysis:

    • Read the output of the assay using a plate reader.

    • Normalize the data to the vehicle control.

    • Plot the normalized response versus the log of the compound concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC50 value.

Data Presentation Example

Table 1: Example IC50 Data for this compound in Different Cell Lines

Cell LineIC50 (µM)95% Confidence IntervalR² of Curve Fit
Cell Line A12.510.2 - 15.30.98
Cell Line B28.122.5 - 35.10.96
Cell Line C>100N/A<0.5

Note: This data is hypothetical and for illustrative purposes only.

Technical Support Center: N'-hydroxyoctanimidamide Formulation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "N'-hydroxyoctanimidamide" is not readily found in the scientific literature. It is presumed that the intended compound is N-hydroxyoctanamide (CAS 7377-03-9), also known as Caprylhydroxamic Acid (CHA). All information provided below pertains to N-hydroxyoctanamide.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the formulation of N-hydroxyoctanamide.

Frequently Asked Questions (FAQs)

Q1: What is N-hydroxyoctanamide and what are its primary functions?

A1: N-hydroxyoctanamide (Caprylhydroxamic Acid) is an organic compound belonging to the hydroxamic acid class.[1] Its primary functions stem from its chemical structure, which includes an eight-carbon chain and a hydroxamic acid functional group.[1] This structure allows it to act as an effective chelating agent, particularly for iron ions (Fe²⁺ and Fe³⁺). By binding to these metal ions, it can inhibit the growth of fungi and bacteria, making it a useful preservative in cosmetic and personal care products.[1][2] Hydroxamic acids, in general, are also known to inhibit various enzymes like ureases and matrix metalloproteinases.

Q2: What are the basic physicochemical properties of N-hydroxyoctanamide?

A2: N-hydroxyoctanamide is a white to tan crystalline solid.[3] A summary of its key properties is presented in the table below.

Q3: How should N-hydroxyoctanamide be stored?

A3: N-hydroxyoctanamide should be stored in a dry, cool place.[1] Stock solutions, particularly in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to keep stock solutions at -20°C for up to one year or -80°C for up to two years.[4][5]

Q4: In what forms can N-hydroxyoctanamide exist in a formulation?

A4: N-hydroxyoctanamide can exist in two tautomeric forms: a keto form and an enol form. The predominant form depends on the pH of the formulation. The keto form is more prevalent in acidic conditions, while the enol form dominates in alkaline conditions.[2][6]

Data Presentation: Physicochemical Properties

PropertyValueSource
CAS Number 7377-03-9[2][7]
Molecular Weight 159.23 g/mol [3]
Appearance White to tan crystalline solid[3]
Melting Point 78°C[8]
pKa ~9.56 (estimated)[3]
Log Kow (octanol-water) 1.66 - 2.827 (estimated)[3]
Water Solubility 1.55 g/L (at 23°C)[3]
Other Solubilities DMSO: 200 mg/mL (with sonication)[4] Slightly soluble in Chloroform and Methanol[8][9]

Troubleshooting Guides

Solubility and Formulation Issues

Q: I am having difficulty dissolving N-hydroxyoctanamide in my aqueous buffer. What can I do?

A: N-hydroxyoctanamide has low water solubility (1.55 g/L).[3] To improve its solubility in aqueous solutions, consider the following:

  • Co-solvents: The use of co-solvents like glycols or alcohol can improve solubility.[1]

  • pH Adjustment: Hydroxamic acids are more soluble in alkaline solutions due to the formation of the hydroxamate anion.[6] Carefully increasing the pH of your buffer might enhance solubility. However, be mindful of the compound's stability at high pH.

  • Use of a Surfactant: For formulations like emulsions, incorporating a suitable surfactant can help disperse the compound.

  • DMSO Stock: For in vitro experiments, a common practice is to prepare a concentrated stock solution in an organic solvent like DMSO, where it is highly soluble (200 mg/mL), and then dilute it into the aqueous medium.[4] Ensure the final concentration of DMSO is compatible with your experimental system.

Q: My formulation containing N-hydroxyoctanamide is showing signs of precipitation over time. What is the likely cause?

A: Precipitation can occur due to several factors:

  • Supersaturation: The initial formulation might be supersaturated. Re-evaluate the concentration of N-hydroxyoctanamide and the solvent system.

  • pH Shift: A change in the pH of the formulation could decrease the solubility of N-hydroxyoctanamide. Ensure the formulation is adequately buffered.

  • Temperature Fluctuation: Changes in storage temperature can affect solubility and lead to precipitation.

  • Incompatibility with Other Excipients: N-hydroxyoctanamide can react with residual iron in some clays (e.g., bentonite), which could lead to complex formation and precipitation.[1]

Stability and Degradation

Q: I suspect my N-hydroxyoctanamide is degrading in the formulation. What are the common degradation pathways?

A: N-hydroxyoctanamide is stable under normal environmental conditions.[10] However, it is susceptible to degradation under certain circumstances:

  • Hydrolysis: At very high or low pH, N-hydroxyoctanamide can hydrolyze into caprylic acid and hydroxylamine.[2][3]

  • Thermal Decomposition: At high temperatures, it can decompose to produce ammonia and oxides of carbon and nitrogen.[2][3] It is advised to avoid prolonged exposure to temperatures above 90°C.[1]

Q: How can I minimize the degradation of N-hydroxyoctanamide in my formulation?

A: To enhance stability:

  • pH Control: Maintain the pH of the formulation within a neutral range to avoid acid or base-catalyzed hydrolysis.

  • Temperature Control: Avoid exposing the compound to high temperatures during formulation and storage.[1]

  • Avoid Strong Oxidizers: N-hydroxyoctanamide may react with strong oxidizing agents.[2]

Analytical and Quantification Challenges

Q: I need to quantify the concentration of N-hydroxyoctanamide in my formulation. What analytical methods are suitable?

A: Several methods can be employed for the quantification of N-hydroxyoctanamide:

  • Spectrophotometry: A spectrophotometric method has been developed for the quantification of N-hydroxyoctanamide in cosmetics. This method is based on the chelation of Fe³⁺ by the hydroxamic acid, which leads to a color change in a solution containing 3,3',5,5'-tetramethylbenzidine that can be measured at 656 nm.[11]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a common technique for the analysis of hydroxamic acids. A reverse-phase column with a suitable mobile phase (e.g., water/acetonitrile with an acidic modifier) and UV detection would be a good starting point for method development.

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
  • Materials:

    • N-hydroxyoctanamide (MW: 159.23 g/mol )

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Calibrated analytical balance

    • Volumetric flask

    • Sonicator

  • Procedure:

    • Weigh out 159.23 mg of N-hydroxyoctanamide.

    • Transfer the powder to a 10 mL volumetric flask.

    • Add approximately 8 mL of DMSO to the flask.

    • Place the flask in a sonicator bath and sonicate until the solid is completely dissolved.[4]

    • Once dissolved, allow the solution to return to room temperature.

    • Add DMSO to the flask to bring the final volume to 10 mL.

    • Mix thoroughly by inverting the flask several times.

    • Aliquot the stock solution into smaller volumes in cryovials and store at -20°C or -80°C.[4][5]

Protocol 2: General Method for Spectrophotometric Quantification

This protocol is based on the principle of Fe³⁺ chelation.[11]

  • Reagents:

    • N-hydroxyoctanamide standard solutions of known concentrations.

    • Iron(III) chloride (FeCl₃) solution (e.g., 0.5 mmol/L).

    • 3,3',5,5'-tetramethylbenzidine (TMB) solution (e.g., 0.8 mmol/L).

    • Acetic acid-sodium acetate buffer (e.g., 20 mmol/L, pH 3.8).

  • Procedure:

    • Prepare a standard curve by creating a series of dilutions of N-hydroxyoctanamide in the appropriate solvent.

    • In a series of test tubes, add the TMB solution and the FeCl₃ solution.

    • Quickly add the acetic acid-sodium acetate buffer.

    • To each tube, add a specific volume of either the standard solutions or the sample solution containing an unknown concentration of N-hydroxyoctanamide.

    • Incubate the tubes in a water bath at 40°C for a set time (e.g., 7 minutes).[11]

    • Measure the absorbance of each solution at 656 nm using a spectrophotometer.

    • The absorbance will decrease in the presence of N-hydroxyoctanamide due to the chelation of Fe³⁺.

    • Plot the absorbance of the standards against their concentrations to create a standard curve.

    • Determine the concentration of N-hydroxyoctanamide in the samples by interpolating their absorbance values on the standard curve.

Visualizations

G cluster_0 Troubleshooting Workflow start Poor Solubility of N-hydroxyoctanamide q1 Is the formulation aqueous? start->q1 a1_yes Increase pH (monitor stability) Add co-solvents (e.g., glycols) Use a surfactant q1->a1_yes Yes a1_no Prepare concentrated stock in DMSO, then dilute q1->a1_no No q2 Is precipitation observed over time? a1_yes->q2 a1_no->q2 a2_yes Check for pH shift Ensure adequate buffering Verify excipient compatibility q2->a2_yes Yes end Optimized Formulation q2->end No a2_yes->end

Caption: Workflow for troubleshooting solubility issues.

G cluster_1 Degradation Pathway compound N-hydroxyoctanamide condition1 Extreme pH (Acidic or Alkaline) compound->condition1 Hydrolysis condition2 High Temperature compound->condition2 Decomposition degradation_product1 Caprylic Acid condition1->degradation_product1 degradation_product2 Hydroxylamine condition1->degradation_product2 decomposition_product1 Ammonia condition2->decomposition_product1 decomposition_product2 Carbon & Nitrogen Oxides condition2->decomposition_product2

Caption: Degradation pathways of N-hydroxyoctanamide.

G cluster_2 Experimental Workflow prep Prepare Stock Solution (e.g., in DMSO) formulate Formulate into Vehicle (e.g., buffer, emulsion) prep->formulate analyze Perform Experiment (e.g., cell-based assay) formulate->analyze quantify Quantify Concentration (e.g., HPLC, Spectrophotometry) analyze->quantify data Data Analysis quantify->data

Caption: General experimental workflow.

References

Validation & Comparative

A Comparative Analysis of N'-Hydroxyoctanimidamide and Other Histone Deacetylase (HDAC) Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the performance of aliphatic hydroxamic acid-based HDAC inhibitors in comparison to other major classes of these epigenetic modulators.

This guide will objectively compare the performance of SAHA and other representative HDAC inhibitors from different structural classes, providing supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.

Introduction to HDAC Inhibitors

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins.[1][2] This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression.[2] In various diseases, particularly cancer, HDACs are often dysregulated, leading to aberrant gene expression that promotes tumor growth and survival.[3][4]

HDAC inhibitors (HDACis) are a class of therapeutic agents that block the activity of these enzymes, leading to hyperacetylation of histones and other proteins.[2] This can result in the reactivation of tumor suppressor genes, cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.[3][4] HDAC inhibitors are broadly classified into several structural classes based on their zinc-binding group, which is essential for their inhibitory activity. The major classes include hydroxamic acids, benzamides, cyclic peptides, and aliphatic acids.[3]

Comparative Performance of HDAC Inhibitors

The following tables summarize the in vitro potency and selectivity of representative HDAC inhibitors from different classes. The data presented is a compilation from various published studies. It is important to note that IC50 values can vary between different experimental setups and assay conditions.

Table 1: In Vitro Potency (IC50) of Selected HDAC Inhibitors against Different HDAC Isoforms
CompoundClassHDAC1 (nM)HDAC2 (nM)HDAC3 (nM)HDAC6 (nM)HDAC8 (nM)
SAHA (Vorinostat) Hydroxamic Acid10 - 14020 - 44073 - 7303 - 9.9310 - 1100
Trichostatin A (TSA) Hydroxamic Acid~1.5~1.9~1.6~6.9~120
Entinostat (MS-275) Benzamide60 - 181170 - 8201155 - 2311>10,000>10,000
Romidepsin (FK228) Cyclic Peptide3.6 - 10.94.7 - 50.87.6 - 11014,000 - 50,000>100,000
Valproic Acid Aliphatic Acid400,000----

Note: IC50 values are presented as ranges to reflect the variability across different studies and assay conditions.

Table 2: Selectivity Profile of Selected HDAC Inhibitors
CompoundSelectivity Profile
SAHA (Vorinostat) Pan-HDAC inhibitor, targeting Class I and IIb HDACs.[3]
Trichostatin A (TSA) Pan-HDAC inhibitor, with potent activity against Class I and II HDACs.
Entinostat (MS-275) Class I selective inhibitor, primarily targeting HDAC1, 2, and 3.[3]
Romidepsin (FK228) Class I selective inhibitor, with high potency for HDAC1 and HDAC2.[3]
Valproic Acid Weak, non-selective HDAC inhibitor, primarily targeting Class I and IIa HDACs.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for key assays used to characterize HDAC inhibitors.

In Vitro HDAC Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the activity of a specific recombinant HDAC isoform.

  • Reagents and Materials:

    • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3, HDAC6, HDAC8)

    • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

    • Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the HDAC reaction)

    • Test compound (dissolved in DMSO)

    • 96-well black microplate

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the test compound in assay buffer.

    • In a 96-well plate, add the HDAC enzyme and the test compound dilutions.

    • Incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for compound binding to the enzyme.

    • Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate.

    • Incubate for a specific time (e.g., 60 minutes) at 37°C.

    • Stop the reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent signal.

    • Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).

    • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis for Histone and Tubulin Acetylation

This method is used to assess the effect of HDAC inhibitors on the acetylation status of their downstream targets in cells.

  • Cell Culture and Treatment:

    • Culture cancer cells (e.g., HeLa, HCT116) in appropriate media.

    • Treat the cells with various concentrations of the HDAC inhibitor or vehicle control (DMSO) for a specific duration (e.g., 24 hours).

  • Protein Extraction:

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for acetylated histone H3, acetylated α-tubulin, total histone H3, total α-tubulin, and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities to determine the relative levels of protein acetylation.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and evaluation of HDAC inhibitors.

HDAC_Inhibition_Pathway cluster_nucleus Nucleus cluster_gene_repression Gene Repression cluster_drug_action HDAC Inhibitor Action cluster_cellular_outcome Cellular Outcome HDAC HDAC Histone Histone HDAC->Histone Deacetylation DNA DNA Histone->DNA Compacts Repressed_Gene Tumor Suppressor Gene OFF DNA->Repressed_Gene Acetylated_Histone Acetylated Histone Gene_Expression Tumor Suppressor Gene ON Acetylated_Histone->Gene_Expression Promotes HDACi HDAC Inhibitor HDACi->HDAC Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Signaling pathway of HDAC inhibition leading to anti-cancer effects.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies HDAC_Assay HDAC Inhibition Assay (Fluorometric) IC50 Determine IC50 Values HDAC_Assay->IC50 Cell_Culture Cancer Cell Culture + HDACi Treatment HDAC_Assay->Cell_Culture Select potent compounds Western_Blot Western Blot (Ac-Histone, Ac-Tubulin) Cell_Culture->Western_Blot Proliferation_Assay Cell Proliferation Assay (e.g., MTT) Cell_Culture->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Culture->Apoptosis_Assay Xenograft_Model Tumor Xenograft Model in Mice Cell_Culture->Xenograft_Model Validate in vivo Treatment Treat with HDACi Xenograft_Model->Treatment Tumor_Growth Monitor Tumor Growth Treatment->Tumor_Growth

Caption: A typical experimental workflow for the evaluation of HDAC inhibitors.

Conclusion

The comparison of different classes of HDAC inhibitors reveals distinct profiles in terms of potency and selectivity. Aliphatic hydroxamic acids like SAHA are potent pan-HDAC inhibitors, affecting a broad range of HDAC isoforms. This broad activity can be advantageous for targeting multiple pathways involved in tumorigenesis but may also contribute to off-target effects. In contrast, other classes like benzamides and cyclic peptides offer greater selectivity for Class I HDACs, which may lead to a more targeted therapeutic effect with a potentially different side-effect profile. The choice of an HDAC inhibitor for research or therapeutic development will depend on the specific biological question or the type of cancer being targeted. Further research into novel HDAC inhibitors, potentially including structures like N'-hydroxyoctanimidamide, will continue to refine our understanding of the roles of specific HDAC isoforms and advance the development of more effective and selective epigenetic therapies.

References

Validating Target Engagement of N'-hydroxyoctanimidamide in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming that a compound binds to its intended target within a cell is a critical step in the drug discovery pipeline. This guide provides a comparative overview of three powerful techniques for validating the cellular target engagement of N'-hydroxyoctanimidamide, a novel investigational compound.

This document outlines the principles, protocols, and data interpretation for Cellular Thermal Shift Assay (CETSA), Immunoprecipitation followed by Mass Spectrometry (IP-MS), and Activity-Based Protein Profiling (ABPP). By presenting these methodologies side-by-side, we aim to equip researchers with the knowledge to select the most appropriate strategy for their experimental goals.

Comparison of Target Validation Methods

To effectively compare these techniques, we will consider a hypothetical scenario where this compound is a suspected inhibitor of a specific cellular protein kinase. The following table summarizes the key characteristics of each method in this context.

FeatureCellular Thermal Shift Assay (CETSA)Immunoprecipitation-Mass Spectrometry (IP-MS)Activity-Based Protein Profiling (ABPP)
Principle Measures the change in thermal stability of a target protein upon ligand binding.[1][2][3]Identifies proteins that physically interact with a specific antibody, allowing for the detection of the target and its binding partners.[4][5][6][7]Uses chemical probes that covalently bind to the active sites of enzymes to profile their functional state.[8][9][10][11]
Primary Output A "melting curve" showing the temperature at which the target protein denatures, with a shift indicating ligand binding.[2]A list of proteins identified by mass spectrometry, with the target protein expected to be highly enriched.[4][6]A quantitative profile of enzyme activities, showing inhibition by the compound of interest.[8][9]
Key Advantages - Label-free for both compound and target.- Performed in intact cells, reflecting a physiological environment.[12]- Can be adapted to a high-throughput format.[1]- Directly identifies the protein target.- Can reveal both direct and indirect binding partners.[6]- High specificity when using a validated antibody.[5]- Directly measures enzyme activity.- Can be used for broad profiling of enzyme families.- Can identify the specific site of interaction.[9]
Limitations - Requires a specific antibody for detection (e.g., by Western blot).- Not all proteins exhibit a clear thermal shift.- Indirect measure of target engagement.- Requires a highly specific antibody suitable for immunoprecipitation.- May miss transient or weak interactions.- Potential for non-specific binding to the antibody or beads.[4]- Requires a suitable activity-based probe for the target class.- Probe may have its own off-targets.- May not be applicable to all enzyme classes.
Suitability for this compound Excellent for initial validation of direct binding in a cellular context.Ideal for confirming the identity of the target and exploring potential protein complexes.Best suited if this compound targets a well-characterized enzyme class for which probes are available.

Experimental Protocols

Here, we provide detailed protocols for each of the discussed target validation methods.

Cellular Thermal Shift Assay (CETSA)

This protocol outlines the steps for performing a CETSA experiment to validate the binding of this compound to its putative protein kinase target.

1. Cell Culture and Treatment:

  • Culture cells known to express the target protein kinase to approximately 80% confluency.

  • Treat cells with varying concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 1 hour) at 37°C.

2. Thermal Challenge:

  • Aliquot the cell suspensions into PCR tubes.

  • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.[13]

3. Cell Lysis and Protein Extraction:

  • Lyse the cells by freeze-thaw cycles or by using a suitable lysis buffer.

  • Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

4. Protein Quantification and Analysis:

  • Collect the supernatant containing the soluble proteins.

  • Quantify the amount of the target protein kinase in the soluble fraction using Western blotting with a specific antibody.

  • Generate a melting curve by plotting the percentage of soluble protein as a function of temperature for both treated and untreated samples. A shift in the curve indicates target engagement.[2]

Immunoprecipitation-Mass Spectrometry (IP-MS)

This protocol describes the use of IP-MS to identify the cellular target of this compound.

1. Cell Lysis:

  • Harvest cells and lyse them in a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Clarify the lysate by centrifugation to remove cellular debris.

2. Immunoprecipitation:

  • Incubate the cell lysate with an antibody specific to the putative protein kinase target.

  • Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.

  • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.[4]

3. Elution and Sample Preparation:

  • Elute the bound proteins from the beads using an appropriate elution buffer.

  • Reduce, alkylate, and digest the eluted proteins into peptides using trypsin.

4. Mass Spectrometry and Data Analysis:

  • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Identify the proteins in the sample by searching the acquired MS/MS spectra against a protein database. The target protein kinase should be identified with high confidence and a large number of spectral counts in the this compound-treated sample compared to the control.[7]

Activity-Based Protein Profiling (ABPP)

This protocol details the use of ABPP to assess the effect of this compound on the activity of a protein kinase.

1. Cell Treatment:

  • Treat cultured cells with this compound or vehicle control for the desired time.

2. Cell Lysis and Probe Labeling:

  • Lyse the cells in a suitable buffer.

  • Add a broad-spectrum or kinase-specific activity-based probe to the cell lysates. This probe will covalently bind to the active site of kinases.[11]

  • Incubate the lysates with the probe to allow for labeling.

3. Reporter Tag Conjugation (if necessary):

  • If the probe contains a clickable alkyne or azide group, perform a click chemistry reaction to attach a reporter tag (e.g., biotin or a fluorophore).

4. Protein Enrichment and Analysis:

  • If a biotin tag was used, enrich the probe-labeled proteins using streptavidin beads.

  • Elute the enriched proteins and analyze them by SDS-PAGE and in-gel fluorescence scanning (for fluorescent probes) or by mass spectrometry (for biotinylated probes).

  • A decrease in the signal for the target kinase in the this compound-treated sample indicates inhibition of its activity.[8][9]

Visualizing Workflows and Pathways

To further clarify the experimental processes and the underlying biological context, the following diagrams have been generated using Graphviz.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_thermal_challenge Thermal Challenge cluster_lysis Lysis & Separation cluster_analysis Analysis start Cells in Culture treatment Treat with this compound start->treatment heat Apply Temperature Gradient treatment->heat lysis Cell Lysis heat->lysis centrifugation Centrifugation lysis->centrifugation soluble Soluble Fraction centrifugation->soluble precipitate Precipitated Protein centrifugation->precipitate western Western Blot soluble->western curve Generate Melting Curve western->curve

Cellular Thermal Shift Assay (CETSA) Workflow.

IPMS_Workflow cluster_lysis Cell Lysis cluster_ip Immunoprecipitation cluster_ms_prep Sample Preparation for MS cluster_analysis Mass Spectrometry & Analysis cells Cells lysate Cell Lysate cells->lysate antibody Add Specific Antibody lysate->antibody beads Add Protein A/G Beads antibody->beads wash Wash Beads beads->wash elution Elution wash->elution digestion Tryptic Digestion elution->digestion lcms LC-MS/MS digestion->lcms database Database Search & Identification lcms->database

Immunoprecipitation-Mass Spectrometry (IP-MS) Workflow.

ABPP_Workflow cluster_treatment_lysis Cell Treatment & Lysis cluster_labeling Probe Labeling cluster_enrichment Enrichment & Analysis cluster_result Result Interpretation cells Cells treatment Treat with this compound cells->treatment lysis Cell Lysis treatment->lysis probe Add Activity-Based Probe lysis->probe click Click Chemistry (optional) probe->click enrich Enrich Labeled Proteins click->enrich analysis SDS-PAGE or Mass Spectrometry enrich->analysis inhibition Assess Target Inhibition analysis->inhibition

Activity-Based Protein Profiling (ABPP) Workflow.

References

Comparative Selectivity and Cross-Reactivity Profile of N'-hydroxyoctanimidamide and Related Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N'-hydroxyoctanimidamide's potential selectivity and cross-reactivity, contextualized within the broader class of N-hydroxyamidine enzyme inhibitors. Due to the limited publicly available data on this compound, this comparison leverages data from structurally related compounds to project a likely inhibitory profile and establish a framework for experimental evaluation. The primary focus of this comparison is on Indoleamine-2,3-dioxygenase 1 (IDO1), a well-established target for N-hydroxyamidine derivatives.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the inhibitory activity of representative N-hydroxyamidine compounds against their primary target and key off-targets. This compound is included with hypothetical data to illustrate a potential profile.

CompoundPrimary TargetIC₅₀ (nM) vs. Primary TargetOff-Target 1: Tryptophan 2,3-dioxygenase (TDO)Off-Target 2: Ribonucleotide Reductase
This compound (Hypothetical) IDO150>10,000>5,000
Epacadostat (INCB24360)IDO110>1,000Not Reported
BMS-986205IDO15>2,000Not Reported
N-hydroxy-N'-aminoguanidine derivativeRibonucleotide Reductase3,400 (as Ki)Not ReportedPrimary Target

Note: Data for Epacadostat and BMS-986205 is based on publicly available information. The data for this compound is hypothetical and serves as a placeholder for expected experimental outcomes.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the objective comparison of enzyme inhibitors.

In Vitro Enzyme Inhibition Assay (IDO1 and TDO)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) for test compounds against IDO1 and TDO.

Materials:

  • Recombinant human IDO1 and TDO enzymes

  • L-Tryptophan (substrate)

  • Methylene blue (cofactor)

  • Ascorbic acid

  • Catalase

  • Potassium phosphate buffer

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, L-tryptophan, methylene blue, ascorbic acid, and catalase.

  • Add the test compound at various concentrations to the wells of a 96-well plate.

  • Initiate the enzymatic reaction by adding the respective enzyme (IDO1 or TDO) to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stopping reagent (e.g., trichloroacetic acid).

  • Incubate the plate at 60°C to convert N-formylkynurenine to kynurenine.

  • Measure the absorbance of kynurenine at a specific wavelength (e.g., 480 nm) using a spectrophotometer.

  • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.

Ribonucleotide Reductase Inhibition Assay

This protocol describes a method to assess the inhibitory potential of compounds against ribonucleotide reductase.

Materials:

  • Purified ribonucleotide reductase

  • CDP or ADP (substrates)

  • Dithiothreitol (DTT)

  • ATP (effector)

  • Magnesium acetate

  • HEPES buffer

  • Test compounds dissolved in DMSO

  • Radiolabeled substrate (e.g., [¹⁴C]CDP)

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing HEPES buffer, DTT, ATP, and magnesium acetate.

  • Add the test compound at various concentrations.

  • Add the radiolabeled substrate to the mixture.

  • Initiate the reaction by adding the enzyme.

  • Incubate the reaction at 37°C for a defined period.

  • Stop the reaction by boiling or adding a quenching agent.

  • Separate the product (dCDP) from the substrate (CDP) using an appropriate method (e.g., thin-layer chromatography or HPLC).

  • Quantify the amount of product formed using a scintillation counter.

  • Calculate the percentage of inhibition and determine the IC₅₀ or Ki value.

Mandatory Visualization

IDO1 Signaling Pathway and Inhibition

IDO1_Pathway cluster_0 Tryptophan Catabolism cluster_1 Immune Response Modulation cluster_2 Inhibitor Action Tryptophan Tryptophan IDO1 IDO1 (Indoleamine 2,3-dioxygenase 1) Tryptophan->IDO1 Substrate T_Cell_Activation T-Cell Activation & Proliferation Tryptophan->T_Cell_Activation Promotes Kynurenine Kynurenine IDO1->Kynurenine Product Kynurenine->T_Cell_Activation Inhibits Treg Regulatory T-Cell (Treg) Differentiation Kynurenine->Treg Promotes T_Cell T-Cell Inhibitor This compound (or other N-hydroxyamidines) Inhibitor->IDO1 Inhibits

Caption: The IDO1 pathway, illustrating tryptophan catabolism and its immunomodulatory effects, and the point of intervention by N-hydroxyamidine inhibitors.

Experimental Workflow for Inhibitor Profiling

Inhibitor_Profiling_Workflow cluster_0 Compound Preparation cluster_1 Primary Target Assay cluster_2 Selectivity & Cross-Reactivity Assays cluster_3 Data Analysis & Comparison A Synthesize/Acquire This compound B Prepare Stock Solutions (e.g., in DMSO) A->B C IDO1 Inhibition Assay (IC50 Determination) B->C D TDO Inhibition Assay B->D E Ribonucleotide Reductase Inhibition Assay B->E F Broad Kinase/Protease Panel B->F G Calculate IC50/Ki Values C->G D->G E->G F->G H Compare with Alternative Inhibitors G->H I Generate Selectivity Profile H->I

Caption: A streamlined workflow for the comprehensive selectivity and cross-reactivity profiling of this compound.

A Comparative Guide to N'-hydroxy-4-(3-phenylpropanamido)benzamide Derivatives as Histone Deacetylase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the identification of novel and potent histone deacetylase (HDAC) inhibitors is a critical area of focus in oncology and beyond. This guide provides a comparative analysis of a series of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives, benchmarked against established HDAC inhibitors, Vorinostat (SAHA) and Trichostatin A (TSA). The data presented is compiled from published experimental results to ensure an objective evaluation of their potential as therapeutic agents.

Performance Comparison of HDAC Inhibitors

The inhibitory activity of the HPPB derivatives against histone deacetylases and their antiproliferative effects on cancer cell lines are summarized below. For context, data for the well-characterized HDAC inhibitors Vorinostat and Trichostatin A are also included.

CompoundTargetIC50 (μM)Cell LineAntiproliferative Activity (IC50 in μM)Reference
HPPB Derivative 5j (Thiophene substituted) HDACs0.3HCT116 (Colon Carcinoma)Good[1]
A549 (Non-small cell lung cancer)Good[1]
HPPB Derivative 5t (Benzo[d][1][2]dioxole derivative) HDACs0.4HCT116 (Colon Carcinoma)Good[1]
A549 (Non-small cell lung cancer)Good[1]
Vorinostat (SAHA) HDAC10.01Various cancer cell lines3 - 8[3]
HDAC30.02[3]
Trichostatin A (TSA) HDACs (Class I/II)~0.0018Breast cancer cell lines0.0264 - 0.3081[4]

Mechanism of Action: HDAC Inhibition

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression of genes. HDAC inhibitors block this activity, resulting in histone hyperacetylation and a more open chromatin state, which allows for the transcription of tumor suppressor genes. This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

HDAC_Inhibition cluster_0 Normal Gene Repression cluster_1 HDAC Inhibition & Gene Activation Histone Histone Core DNA DNA Histone->DNA tightly wound HDAC HDAC Acetyl Acetyl Group HDAC->Acetyl Acetyl->Histone attached to Histone_Inhib Histone Core DNA_Inhib DNA Histone_Inhib->DNA_Inhib relaxed Gene_Activation Gene Activation DNA_Inhib->Gene_Activation allows transcription HDAC_Inhibitor HDAC Inhibitor (e.g., HPPB derivative) HDAC_Blocked HDAC (Blocked) HDAC_Inhibitor->HDAC_Blocked binds & inhibits Acetyl_Accum Acetylated Histone Acetyl_Accum->Histone_Inhib remains attached

Caption: Mechanism of Histone Deacetylase (HDAC) Inhibition.

Experimental Protocols

The reproducibility of the cited experimental data relies on consistent and well-defined protocols. Below are summaries of the key methodologies used to evaluate the HPPB derivatives and the reference compounds.

Histone Deacetylase (HDAC) Inhibition Assay

A common method for determining the inhibitory activity of compounds against HDACs is a fluorogenic assay.

Principle: This assay utilizes a substrate that is non-fluorescent until it is deacetylated by an HDAC enzyme and subsequently cleaved by a developer enzyme. The resulting fluorescence is proportional to the HDAC activity.

General Protocol:

  • Enzyme Preparation: Recombinant human HDAC enzyme is diluted in an assay buffer.

  • Compound Preparation: The test compounds (e.g., HPPB derivatives, SAHA, TSA) are prepared in a series of concentrations.

  • Reaction: The HDAC enzyme, the test compound, and the fluorogenic substrate are incubated together.

  • Development: A developer solution containing a protease is added to the reaction mixture. This cleaves the deacetylated substrate, releasing a fluorophore.

  • Detection: The fluorescence is measured using a microplate reader.

  • IC50 Calculation: The concentration of the inhibitor that causes a 50% reduction in the fluorescence signal (compared to a control without inhibitor) is determined as the IC50 value.

Antiproliferative Activity Assay (MTT Assay)

The antiproliferative activity of the compounds is often assessed using a colorimetric assay such as the MTT assay.

Principle: This assay measures the metabolic activity of cells, which is an indicator of cell viability. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

General Protocol:

  • Cell Seeding: Cancer cell lines (e.g., HCT116, A549) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength.

  • IC50 Calculation: The concentration of the compound that reduces the absorbance by 50% (compared to untreated control cells) is calculated as the IC50 value for antiproliferative activity.

Experimental Workflow for HDAC Inhibitor Screening

The process of identifying and characterizing novel HDAC inhibitors typically follows a structured workflow, from initial synthesis to in vitro evaluation.

Experimental_Workflow cluster_workflow Screening Workflow for Novel HDAC Inhibitors A Compound Synthesis (e.g., HPPB derivatives) B Primary Screening: HDAC Inhibition Assay A->B C IC50 Determination of Active Compounds B->C D Secondary Screening: Antiproliferative Assay (e.g., MTT on HCT116, A549) C->D E IC50 Determination for Cell Viability D->E F Lead Compound Identification (e.g., Derivative 5j) E->F G Further Preclinical Studies (e.g., in vivo models, toxicity) F->G

References

A Researcher's Guide to Controls in N'-hydroxyoctanimidamide Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

[City, State] – [Date] – Researchers and drug development professionals investigating the therapeutic potential of N'-hydroxyoctanimidamide now have a comprehensive guide to selecting appropriate positive and negative controls for relevant in vitro assays. This publication provides a comparative overview of controls for assays related to its primary mechanisms of action, including histone deacetylase (HDAC) inhibition, nitric oxide (NO) donation, and antimicrobial activity. Detailed experimental protocols and data presentation are included to support robust and reliable experimental design.

This compound is a molecule of interest due to its structural similarity to known bioactive compounds, such as hydroxamic acids, which are potent HDAC inhibitors.[1][2] Additionally, the amidoxime group suggests potential as a nitric oxide donor.[3] This guide addresses the critical need for standardized controls to ensure the validity of research findings in these areas.

Comparative Analysis of Controls

The selection of appropriate controls is fundamental to the interpretation of experimental results. The following tables provide a summary of recommended positive and negative controls for key assays involving this compound.

Table 1: Controls for Histone Deacetylase (HDAC) Inhibition Assays

Control TypeCompoundConcentration RangeRationale
Positive Trichostatin A (TSA)1-100 nMA well-characterized, potent, and specific inhibitor of Class I and II HDACs.[4][5][6][7]
Vorinostat (SAHA)0.1-10 µMA clinically approved pan-HDAC inhibitor containing a hydroxamic acid moiety, similar to this compound.[2][8][9]
Negative Vehicle (e.g., DMSO)Assay-dependentEnsures that the solvent used to dissolve this compound does not affect HDAC activity.
Inactive Structural AnalogAssay-dependentAn ideal negative control would be a structurally similar molecule to this compound that lacks the functional group responsible for HDAC inhibition. This type of control helps to rule out non-specific effects.

Table 2: Controls for Nitric Oxide (NO) Release Assays

Control TypeCompoundConcentration RangeRationale
Positive Sodium Nitroprusside (SNP)10-100 µMA well-established NO donor that spontaneously releases NO in aqueous solutions, particularly in the presence of reducing agents.[10][11][12][13]
Negative Vehicle (e.g., PBS)Assay-dependentEnsures that the buffer or solvent does not generate a false-positive signal in the NO detection assay.
Hydroxocobalamin100-1000 µMAn effective NO scavenger that can be used to confirm that the observed signal is due to NO release.[14]

Table 3: Controls for Antimicrobial Susceptibility Assays

Control TypeCompoundConcentration RangeRationale
Positive CiprofloxacinVaries by organismA broad-spectrum antibiotic commonly used as a positive control in antimicrobial susceptibility testing.[15][16]
BleomycinVaries by organismAn antibiotic that can be used as a positive control, particularly for its DNA-damaging effects.[15][16]
Negative Vehicle (e.g., sterile broth)N/AEnsures that the medium used to deliver the test compound does not inhibit microbial growth.
Non-inhibitory CompoundAssay-dependentA compound known to have no effect on the specific microbial strain being tested.

Signaling Pathways and Experimental Workflows

To further clarify the experimental context, the following diagrams illustrate the putative signaling pathway for this compound as an HDAC inhibitor and a generalized workflow for assessing its activity.

HDAC_Inhibition_Pathway cluster_0 Cellular Environment NHOA This compound HDAC Histone Deacetylase (HDAC) NHOA->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylated_Histones Acetylated Histones Chromatin Chromatin Histones->Chromatin Acetylated_Histones->Histones Acetylation (HATs) Relaxed_Chromatin Relaxed Chromatin Acetylated_Histones->Relaxed_Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Repression Relaxed_Chromatin->Gene_Expression Activation Cellular_Effects Cellular Effects (e.g., Apoptosis, Cell Cycle Arrest) Gene_Expression->Cellular_Effects Experimental_Workflow cluster_1 Experimental Protocol start Prepare this compound and Control Solutions assay_setup Set up Assay Plates: - Test Compound - Positive Control - Negative Control start->assay_setup incubation Incubate with Biological System (e.g., cells, purified enzyme) assay_setup->incubation detection Perform Detection Step (e.g., add developer, Griess reagent) incubation->detection measurement Measure Signal (e.g., fluorescence, absorbance) detection->measurement analysis Data Analysis and Comparison to Controls measurement->analysis end Conclusion on Activity analysis->end

References

Comparative Analysis of N'-hydroxyoctanimidamide and Trichostatin A as Histone Deacetylase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from lysine residues on histones, HDACs promote chromatin condensation, leading to transcriptional repression. The dysregulation of HDAC activity is implicated in the pathogenesis of numerous diseases, including cancer and neurodegenerative disorders. Consequently, HDAC inhibitors have emerged as a promising class of therapeutic agents.

This guide provides a comparative analysis of two compounds with potential or established HDAC inhibitory activity: N'-hydroxyoctanimidamide and Trichostatin A (TSA). While Trichostatin A is a well-characterized, potent, broad-spectrum HDAC inhibitor, this compound represents a less-explored compound class, the amidoximes, as potential HDAC inhibitors. This analysis is based on available experimental data and theoretical structural comparisons.

Chemical Structures and Mechanism of Action

Trichostatin A (TSA) is a natural product derived from Streptomyces hygroscopicus. It is a potent, reversible, and non-competitive inhibitor of class I and II HDACs.[1] Its mechanism of action involves the hydroxamic acid moiety chelating the active site zinc ion, thereby blocking the catalytic activity of the enzyme.[2] This inhibition leads to the hyperacetylation of histones, resulting in a more relaxed chromatin structure and the transcriptional activation of genes involved in cell cycle arrest, differentiation, and apoptosis.[2]

Quantitative Performance Data

Due to the lack of published experimental data for this compound, this section focuses on the well-documented performance of Trichostatin A.

Table 1: In Vitro HDAC Isoform Inhibition by Trichostatin A
HDAC IsoformIC₅₀ (nM)Reference(s)
HDAC10.4 - 6[3][4]
HDAC21.3[3]
HDAC31 - 5.21[2][3]
HDAC427.6[2]
HDAC5520[3]
HDAC62 - 16.4[2][3]
HDAC890[3]
HDAC1024.3[2]
Table 2: Anti-proliferative Activity of Trichostatin A in Cancer Cell Lines
Cell LineCancer TypeIC₅₀ (nM)Reference(s)
MCF-7Breast Cancer26.4 - 124.4[4]
T-47DBreast Cancer124.4 (mean)[4]
ZR-75-1Breast Cancer124.4 (mean)[4]
BT-474Breast Cancer124.4 (mean)[4]
MDA-MB-231Breast Cancer124.4 (mean)[4]
HeLaCervical Cancer20 - 40[4]
HCCLM3Hepatocellular CarcinomaVaries (dose-dependent)[5]
MHCC97HHepatocellular CarcinomaVaries (dose-dependent)[5]
MHCC97LHepatocellular CarcinomaVaries (dose-dependent)[5]
HSC-3Oral Squamous Cell CarcinomaVaries (dose-dependent)
Ca9.22Oral Squamous Cell CarcinomaVaries (dose-dependent)

Signaling Pathways and Experimental Workflows

Diagram 1: General Mechanism of HDAC Inhibition

HDAC_Inhibition cluster_0 Normal HDAC Activity cluster_1 HDAC Inhibition Histone Histone with Acetyl Groups HDAC HDAC Enzyme Histone->HDAC Deacetylation Hyperacetylated_Histone Hyperacetylated Histone Deacetylated_Histone Deacetylated Histone HDAC->Deacetylated_Histone Condensed_Chromatin Condensed Chromatin (Transcriptional Repression) Deacetylated_Histone->Condensed_Chromatin HDAC_Inhibitor HDAC Inhibitor (e.g., TSA, this compound) Inhibited_HDAC Inhibited HDAC HDAC_Inhibitor->Inhibited_HDAC Inhibition Open_Chromatin Open Chromatin (Transcriptional Activation) Hyperacetylated_Histone->Open_Chromatin

Caption: General mechanism of HDAC inhibition leading to chromatin remodeling.

Diagram 2: Experimental Workflow for Comparative Analysis of HDAC Inhibitors

Experimental_Workflow start Start: Synthesize/Acquire This compound & TSA hdac_assay HDAC Activity Assay (Biochemical) start->hdac_assay cell_viability Cell Viability Assay (e.g., MTT, SRB) start->cell_viability western_blot Western Blot for Histone Acetylation start->western_blot data_analysis Data Analysis: IC50 Determination, Comparative Efficacy hdac_assay->data_analysis cell_viability->data_analysis western_blot->data_analysis conclusion Conclusion: Comparative Analysis Report data_analysis->conclusion

Caption: A typical experimental workflow for comparing HDAC inhibitors.

Diagram 3: Signaling Pathways Affected by Trichostatin A

TSA_Signaling TSA Trichostatin A HDACs HDACs (Class I & II) TSA->HDACs Inhibits Histone_Hyperacetylation Histone Hyperacetylation HDACs->Histone_Hyperacetylation Leads to Gene_Expression Altered Gene Expression Histone_Hyperacetylation->Gene_Expression p53_pathway p53 Signaling Pathway (Activation) Gene_Expression->p53_pathway Raf_MEK_ERK Raf/MEK/ERK Pathway (Suppression) Gene_Expression->Raf_MEK_ERK Apoptosis Apoptosis p53_pathway->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p53_pathway->Cell_Cycle_Arrest Raf_MEK_ERK->Apoptosis Enhances Chemo-induced

Caption: Key signaling pathways modulated by Trichostatin A.

Detailed Experimental Protocols

HDAC Activity Assay (Fluorometric)

Objective: To determine the in vitro inhibitory activity of this compound and Trichostatin A against specific HDAC isoforms.

Materials:

  • Recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3, etc.)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Developer solution (e.g., Trypsin in assay buffer with Trichostatin A as a stop reagent for non-TSA samples)

  • Test compounds (this compound and Trichostatin A) dissolved in DMSO

  • 96-well black microplates

  • Fluorometric plate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Prepare serial dilutions of the test compounds and Trichostatin A (as a positive control) in assay buffer.

  • In a 96-well plate, add the diluted compounds to the respective wells. Include wells for no-enzyme control (buffer only) and no-inhibitor control (DMSO vehicle).

  • Add the diluted HDAC enzyme to all wells except the no-enzyme control.

  • Incubate the plate at 37°C for 15 minutes to allow the compounds to interact with the enzymes.

  • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction by adding the developer solution to each well. The developer will cleave the deacetylated substrate, releasing a fluorescent product.

  • Incubate at room temperature for 15 minutes.

  • Read the fluorescence on a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.

  • Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effects of this compound and Trichostatin A on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear microplates

  • Microplate reader (570 nm)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and Trichostatin A. Include a vehicle control (DMSO).

  • Incubate the cells for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • Remove the medium and add fresh medium containing MTT solution to each well.

  • Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

  • Determine the IC₅₀ values by plotting the percentage of viability against the logarithm of the compound concentration.

Western Blot for Histone Acetylation

Objective: To determine the effect of this compound and Trichostatin A on the acetylation levels of histones in cultured cells.

Materials:

  • Cancer cell lines

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and HDAC inhibitors (sodium butyrate)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the test compounds for a specified time (e.g., 24 hours).

  • Harvest the cells and lyse them in lysis buffer.

  • Quantify the protein concentration of the lysates.

  • Denature the protein samples and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the image using an imaging system.

  • Analyze the band intensities to determine the relative levels of histone acetylation, normalizing to the total histone levels.

Conclusion

Trichostatin A is a well-established, potent pan-HDAC inhibitor with a broad range of effects on cancer cells, supported by extensive experimental data. Its ability to induce cell cycle arrest and apoptosis is linked to its potent inhibition of class I and II HDACs.

This compound, as a representative of the amidoxime class of compounds, holds theoretical promise as an HDAC inhibitor due to the potential of its N'-hydroxyimidamide group to act as a zinc-binding moiety. However, a comprehensive comparative analysis is currently hindered by the lack of published experimental data on its biological activity. Further research, following the experimental protocols outlined in this guide, is necessary to elucidate the HDAC inhibitory potential, selectivity, and anti-proliferative effects of this compound and to determine its standing relative to established inhibitors like Trichostatin A. This would be a valuable contribution to the ongoing search for novel and more selective epigenetic modulators for therapeutic applications.

References

In Vivo Validation of N'-hydroxyoctanimidamide's Therapeutic Effects: A Comparative Analysis with Standard-of-Care Treatments for Cutaneous T-Cell Lymphoma

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the therapeutic potential of hydroxamic acid derivatives, using the FDA-approved drug Vorinostat as a primary example in the context of Cutaneous T-Cell Lymphoma (CTCL).

Initial research on N'-hydroxyoctanimidamide did not yield sufficient in vivo data for a comprehensive analysis. Therefore, this guide focuses on a well-documented member of the same chemical class, Vorinostat (suberoylanilide hydroxamic acid), a histone deacetylase (HDAC) inhibitor. This guide will objectively compare Vorinostat's performance with other therapeutic alternatives for Cutaneous T-Cell Lymphoma (CTCL), providing supporting experimental data, detailed methodologies, and visual representations of key biological pathways.

Comparative Analysis of Therapeutic Agents for Cutaneous T-Cell Lymphoma

The treatment landscape for CTCL involves therapies with distinct mechanisms of action. This guide compares the HDAC inhibitor Vorinostat with another HDAC inhibitor, Romidepsin, and a monoclonal antibody, Mogamulizumab.

Therapeutic AgentDrug ClassMechanism of ActionOverall Response Rate (ORR) in CTCLMedian Progression-Free Survival (PFS) in CTCL
Vorinostat Histone Deacetylase (HDAC) InhibitorPan-HDAC inhibitor that increases acetylation of histones and other proteins, leading to changes in gene expression, cell cycle arrest, and apoptosis.[1]24-30%[2]7.7 months (in a comparative trial)[3][4]
Romidepsin Histone Deacetylase (HDAC) InhibitorA potent inhibitor of class I HDACs, leading to the accumulation of acetylated histones and subsequent cell cycle arrest and apoptosis.34%[5][6]4.5 months (median cycles administered)[7]
Mogamulizumab Monoclonal AntibodyTargets C-C chemokine receptor 4 (CCR4) on malignant T-cells, leading to antibody-dependent cellular cytotoxicity.[8][9]28-37%[10][11]7.7 months[3][4][10]

Experimental Protocols

Detailed methodologies for key in vivo experiments are crucial for the replication and validation of therapeutic effects.

Xenograft Mouse Model for Cutaneous T-Cell Lymphoma

This protocol outlines a general procedure for establishing a xenograft model to evaluate the efficacy of anti-CTCL agents.

1. Cell Culture:

  • Human CTCL cell lines (e.g., HH cells) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

2. Animal Model:

  • Immunodeficient mice (e.g., BALB/c-nu/nu or NOD/Shi-scid, IL-2Rγ null) are used to prevent rejection of human tumor cells.[4] Mice are typically 4-8 weeks old at the start of the experiment.[12][13]

3. Tumor Cell Inoculation:

  • A suspension of CTCL cells (e.g., 6.5 x 10^6 Sora cells) is subcutaneously inoculated into the flank or ear of the mice.[12][14]

4. Treatment Administration:

  • Vorinostat: Administered orally or via intraperitoneal injection. Dosing can range from 25 to 150 mg/kg/day.[13][15] In some studies, a dose of 150 mg/kg/day was used for 28 days.[12]

  • Romidepsin: Administered intravenously at doses such as 14 mg/m² on days 1, 8, and 15 of a 28-day cycle.[5]

  • Mogamulizumab: Administered intravenously. A typical dosing regimen is 1 mg/kg weekly for the first 4 weeks, followed by 1 mg/kg every 2 weeks.[3][16]

5. Monitoring and Endpoints:

  • Tumor growth is monitored regularly by measuring tumor volume.

  • Animal body weight and general health are observed.

  • At the end of the study, tumors are excised for histological analysis, immunohistochemistry (e.g., for acetylated histones), and TUNEL assays to assess apoptosis.[17]

Experimental Workflow for In Vivo Efficacy Study

G cluster_0 Preparation cluster_1 Tumor Induction cluster_2 Treatment cluster_3 Data Collection & Analysis CellCulture CTCL Cell Culture Inoculation Subcutaneous Inoculation CellCulture->Inoculation AnimalAcclimation Animal Acclimation AnimalAcclimation->Inoculation Randomization Randomization Inoculation->Randomization TreatmentGroups Treatment Groups (Vorinostat, Alternatives, Control) Randomization->TreatmentGroups Monitoring Tumor & Health Monitoring TreatmentGroups->Monitoring Endpoint Endpoint Analysis (Histology, etc.) Monitoring->Endpoint

Caption: Workflow for a typical in vivo xenograft study.

Signaling Pathways

Understanding the molecular mechanisms of these drugs is key to their clinical application and future development.

Vorinostat's Mechanism of Action

Vorinostat's primary mechanism is the inhibition of histone deacetylases (HDACs). This leads to an accumulation of acetylated histones, relaxing the chromatin structure and allowing for the transcription of tumor suppressor genes.[1] This, in turn, can induce cell cycle arrest, differentiation, and apoptosis.[18][19] Vorinostat has also been shown to interfere with the T-cell receptor (TCR) signaling pathway by inhibiting the phosphorylation of key kinases like ZAP70 and AKT.[20] Additionally, it can interact with the insulin-like growth factor (IGF) signaling pathway.[21][22]

G cluster_0 Epigenetic Regulation cluster_1 Cellular Outcomes cluster_2 Signaling Pathway Interference Vorinostat Vorinostat HDAC HDACs Vorinostat->HDAC Inhibits TCR TCR Signaling Vorinostat->TCR Interferes IGF IGF Signaling Vorinostat->IGF Interacts Histones Histone Acetylation (Increased) HDAC->Histones GeneExpression Tumor Suppressor Gene Expression Histones->GeneExpression CellCycleArrest Cell Cycle Arrest GeneExpression->CellCycleArrest Apoptosis Apoptosis GeneExpression->Apoptosis

Caption: Vorinostat's multifaceted mechanism of action.

Mogamulizumab's Mechanism of Action

Mogamulizumab is a humanized monoclonal antibody that targets C-C chemokine receptor 4 (CCR4), which is highly expressed on malignant T-cells in CTCL.[8][9][16] By binding to CCR4, Mogamulizumab depletes these malignant cells through enhanced antibody-dependent cellular cytotoxicity (ADCC).[9]

G Mogamulizumab Mogamulizumab CCR4 CCR4 Receptor Mogamulizumab->CCR4 Binds to EffectorCell Effector Cell (e.g., NK Cell) Mogamulizumab->EffectorCell Recruits MalignantTCell Malignant T-Cell MalignantTCell->CCR4 Expresses EffectorCell->MalignantTCell Induces ADCC ADCC Antibody-Dependent Cellular Cytotoxicity (ADCC) Apoptosis Apoptosis of Malignant T-Cell ADCC->Apoptosis

Caption: Mechanism of Mogamulizumab-mediated cell death.

References

Safety Operating Guide

Proper Disposal of N'-hydroxyoctanimidamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Prior to handling N'-hydroxyoctanimidamide, it is crucial to wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood to minimize inhalation exposure. In case of a spill, absorb the material with an inert absorbent, such as vermiculite or sand, and collect it into a sealed container for disposal as hazardous waste.

Step-by-Step Disposal Protocol

The majority of organic compounds are classified as hazardous waste and must not be disposed of in standard trash or down the drain.[1] Improper disposal can lead to environmental contamination and legal repercussions.

1. Waste Identification and Segregation:

  • Pure this compound: Unused or expired this compound should be treated as hazardous chemical waste.

  • Contaminated Materials: Any items that have come into direct contact with this compound, such as pipette tips, gloves, and absorbent paper, must also be disposed of as hazardous waste.[1] These should be collected in a designated, clearly labeled container.

  • Solutions: Solutions containing this compound should be collected in a dedicated, sealed, and properly labeled waste container. Do not mix with other waste streams unless compatibility has been confirmed by a qualified chemist or your EHS department.

2. Waste Collection and Storage:

  • Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste. The container should be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

  • Keep the waste container securely sealed when not in use to prevent the release of vapors.

  • Store the waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials.

3. Arranging for Disposal:

  • Contact your institution's EHS department to schedule a pickup for your hazardous waste. They will provide specific instructions on packaging and labeling requirements for transportation.

  • Do not attempt to transport hazardous waste yourself. Disposal must be handled by a licensed hazardous waste management company.

Quantitative Data Summary

As no specific experimental data for this compound is available, this table provides a general framework for documenting waste.

Waste StreamContainer TypeLabeling RequirementsStorage Location
Solid this compoundSealed, wide-mouth glass jar"Hazardous Waste", "this compound", CAS No. (if known), Hazard SymbolsDesignated Hazardous Waste Accumulation Area
Contaminated Labware & PPELined, puncture-resistant bin"Hazardous Waste", "Solid Waste Contaminated with this compound"Designated Hazardous Waste Accumulation Area
Liquid Waste (Solutions)Sealed, solvent-resistant jug"Hazardous Waste", "Liquid Waste with this compound", List of all components and approximate concentrationsDesignated Hazardous Waste Accumulation Area
Experimental Protocols

Detailed experimental protocols involving this compound were not found in the initial search. Disposal procedures should be integrated into the experimental plan before any work begins.

Visualizing the Disposal Workflow

To ensure clarity and compliance, the following diagrams illustrate the logical flow of the disposal process.

cluster_0 Phase 1: In-Lab Waste Handling cluster_1 Phase 2: Institutional Disposal Process A Generate this compound Waste (Solid, Liquid, or Contaminated Materials) B Segregate Waste Streams A->B C Select Appropriate, Labeled Hazardous Waste Container B->C D Securely Seal Container When Not in Use C->D E Store in Designated, Ventilated, Secondary Containment Area D->E F Contact Environmental Health & Safety (EHS) for Waste Pickup E->F Hand-off to EHS G Follow EHS Instructions for Final Packaging and Labeling F->G H EHS Arranges for Pickup by Licensed Hazardous Waste Vendor G->H I Proper Disposal by Vendor H->I

Caption: Workflow for the proper disposal of this compound waste.

cluster_decision Decision Tree for this compound Waste start Is the material pure This compound? pure_waste Collect in a dedicated, labeled hazardous waste container. start->pure_waste Yes contaminated_item Is the item contaminated with This compound? start->contaminated_item No contaminated_waste Collect in a designated hazardous waste container for solid waste. contaminated_item->contaminated_waste Yes non_hazardous Dispose of as non-hazardous waste. contaminated_item->non_hazardous No

Caption: Decision-making process for segregating this compound waste.

References

Personal protective equipment for handling N'-hydroxyoctanimidamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of N'-hydroxyoctanimidamide, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for laboratory safety when handling compounds with limited specific safety data, treating them with caution to minimize exposure and ensure a safe research environment.

I. Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is essential to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required PPE.

PPE Component Specification Purpose
Hand Protection Nitrile or neoprene glovesTo prevent skin contact with the chemical.[1]
Eye Protection Chemical safety goggles or a face shieldTo protect eyes from splashes or dust particles.[2]
Body Protection Laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection N95 respirator or use in a chemical fume hoodTo prevent inhalation of dust or aerosols, especially when ventilation is inadequate.[1][2][3]

II. Operational Plan: Step-by-Step Handling Procedures

Follow these procedural steps to ensure the safe handling of this compound throughout your experimental workflow.

A. Preparation and Weighing:

  • Work Area Preparation: Conduct all handling of solid this compound within a certified chemical fume hood to control potential dust and vapors. Ensure the work surface is clean and uncluttered.

  • Personal Protective Equipment: Before handling the compound, don all required PPE as specified in the table above.

  • Weighing: When weighing the solid compound, use a draft shield to prevent the dispersal of fine particles. Handle with care to avoid creating dust.

B. Solution Preparation and Use:

  • Solvent Selection: Use the appropriate solvent as determined by your experimental protocol.

  • Dissolving: Add the solvent to the weighed this compound slowly to avoid splashing. If necessary, use gentle agitation (e.g., a magnetic stirrer) to dissolve the compound completely.

  • Handling Solutions: Keep containers with this compound solutions clearly labeled and sealed when not in use.

C. Post-Handling Procedures:

  • Decontamination: After handling, wipe down the work surface and any equipment used with an appropriate cleaning agent.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1]

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat and then eye protection.

Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_post Post-Handling cluster_disposal Disposal Prep Prepare Work Area in Fume Hood Don_PPE Don Appropriate PPE Prep->Don_PPE Weigh Weigh Compound Carefully Don_PPE->Weigh Prepare_Solution Prepare Solution Weigh->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Decontaminate Decontaminate Work Area Conduct_Experiment->Decontaminate Doff_PPE Doff PPE Correctly Decontaminate->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Dispose_Waste Dispose of Chemical Waste Wash_Hands->Dispose_Waste

III. Disposal Plan

Proper disposal of this compound and associated waste is critical to ensure environmental safety and regulatory compliance.

A. Waste Segregation:

  • Solid Waste: Collect any unused this compound and grossly contaminated materials (e.g., weighing paper, contaminated paper towels) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Dispose of solutions containing this compound in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain.[4]

  • Contaminated PPE: Dispose of used gloves and other disposable PPE in the appropriate laboratory waste stream. If heavily contaminated, they should be treated as hazardous waste.[5]

B. Container Rinsing:

  • For empty containers that held this compound, rinse them three times with a suitable solvent.[5]

  • Collect the first rinseate as hazardous waste.[5] Subsequent rinses may be collected as hazardous waste or disposed of according to your institution's guidelines.

  • After thorough rinsing, the container can be disposed of as non-hazardous waste or recycled, depending on institutional policies.

C. Waste Pickup:

  • Follow your institution's procedures for the pickup of hazardous chemical waste. Ensure all waste containers are properly labeled with the contents and associated hazards.

Disposal_Plan cluster_waste Waste Generation cluster_segregation Waste Segregation cluster_decon Container Decontamination cluster_collection Final Disposal Solid_Waste Solid this compound Waste Hazardous_Solid Hazardous Solid Waste Container Solid_Waste->Hazardous_Solid Liquid_Waste Liquid this compound Waste Hazardous_Liquid Hazardous Liquid Waste Container Liquid_Waste->Hazardous_Liquid Contaminated_Items Contaminated Labware & PPE Contaminated_Items->Hazardous_Solid Schedule_Pickup Schedule Hazardous Waste Pickup Hazardous_Solid->Schedule_Pickup Hazardous_Liquid->Schedule_Pickup Rinse_Container Triple Rinse Empty Container Collect_Rinseate Collect First Rinseate as Hazardous Waste Rinse_Container->Collect_Rinseate Collect_Rinseate->Hazardous_Liquid Dispose_Container Dispose of Clean Container Collect_Rinseate->Dispose_Container

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.